5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUZBFDRABSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677760 | |
| Record name | 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583039-87-6 | |
| Record name | 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Validation of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Multi-Modal Analytical Framework
Strategic Overview & Biological Relevance
The Molecule: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold Class: 1H-pyrazolo[3,4-b]pyridine (7-azaindazole derivative)
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for ATP in kinase inhibitor design. The specific substitution pattern—a 3-amino group combined with a 5-bromo and 6-phenyl moiety—creates a highly functionalizable core. The 3-amine provides a hydrogen bond donor/acceptor motif critical for hinge binding in kinases (e.g., GSK-3
This guide details the structural elucidation of this specific intermediate. Because regiochemical ambiguity is common in heterocycle synthesis (e.g., N1 vs. N2 alkylation, or correct cyclization of the pyridine ring), a rigorous analytical framework is required to certify the structure before biological testing.
Synthetic Origin & Impurity Profile
To understand the analytical challenge, one must understand the origin. This compound is most reliably synthesized via the condensation of a 2-halonicotinonitrile derivative with hydrazine.
Primary Synthetic Route: Reaction of 2-chloro-5-bromo-6-phenylnicotinonitrile with hydrazine hydrate in ethanol/reflux.
-
Step 1 (SNAr): Hydrazine displaces the 2-chloro atom.
-
Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the nitrile (C3-CN), forming the 3-amino-pyrazole ring.
Critical Regiochemical Check: While this route is generally regioselective, researchers must verify that the hydrazine did not attack the nitrile first (rare, but possible if the halogen is unreactive) or that the bromine was not displaced (unlikely under standard conditions but possible with harsh nucleophiles).
Mass Spectrometry (LC-MS) Validation
Objective: Confirm molecular formula and halogen presence.
The presence of a bromine atom provides a definitive isotopic signature that serves as the first "gate" for structural validation.
| Parameter | Expected Value | Observation Criteria |
| Formula | C | - |
| Monoisotopic Mass | ~288.00 Da | Base peak [M+H] |
| Isotopic Pattern | 1:1 Doublet | A distinct doublet separated by 2 Da ([M+H] |
| Fragmentation | [M-Br] | Loss of 79/81 Da in MS/MS indicates the halogen is labile under high collision energy, typical for aryl bromides. |
NMR Spectroscopy: The Elucidation Core
Objective: Unambiguous assignment of the regiochemistry.
Solvent: DMSO-d
Proton ( H) NMR Assignment
The spectrum is relatively simple due to the lack of alkyl protons, but the chemical shifts are diagnostic.
| Position | Type | Multiplicity | Assignment Logic | |
| NH (Ring) | Exch. | 12.0 - 13.5 | Broad Singlet | The pyrazole N1-H. Highly deshielded. Disappears on D |
| H-4 | Ar-H | 8.3 - 8.6 | Singlet | CRITICAL: This is the only proton on the pyridine ring. It appears as a sharp singlet because there are no vicinal protons (C5 has Br). If this were a doublet, the structure is wrong. |
| Ph (Ortho) | Ar-H | 7.6 - 7.8 | Multiplet (d) | Ortho protons of the 6-phenyl ring. Deshielded by the pyridine ring current. |
| Ph (Meta/Para) | Ar-H | 7.4 - 7.5 | Multiplet | Remaining phenyl protons. |
| NH | Exch.[1] | 5.0 - 6.5 | Broad Singlet | The 3-amino group. Broadening depends on water content and pH. |
Carbon ( C) NMR & DEPT
-
C-Br (C5): Look for a signal around 115-120 ppm . Carbon bonded to bromine is typically shielded relative to C-H carbons.
-
C-4: A strong CH signal around 130-135 ppm.
-
C=N (C3, C6, C7a): Quaternary carbons appearing downfield (140-160 ppm).
2D NMR Connectivity (HMBC/NOESY)
This is the self-validating step. You must prove the Phenyl is at C6 and the Bromine is at C5.
Graphviz Logic Flow: Structural Confirmation
The following diagram illustrates the logical flow of the HMBC correlations required to confirm the structure.
Caption: HMBC Correlation Network. The H-4 singlet acts as the "lighthouse," showing connectivity to the bridgehead (C3a), the Bromine-bearing carbon (C5), and the Phenyl-bearing carbon (C6).
Key HMBC Correlations:
-
H-4
C-3a & C-7a: Proves H-4 is adjacent to the bridgehead. -
H-4
C-5: Identifies the carbon bearing the Bromine. -
Phenyl Ortho-H
C-6: This is the "smoking gun." It proves the phenyl ring is attached to the carbon adjacent to the pyridine nitrogen (C6), confirming the 6-phenyl substitution.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Reagent: 5-10 mg of solid compound.
-
Solvent: 0.6 mL DMSO-d
(99.9 atom % D). -
Additive: If NH protons are too broad, add 1 drop of D
O (shaking will cause NH signals to disappear, confirming their identity) or cool the sample to 278 K to slow exchange. -
Acquisition:
-
Relaxation delay (
): > 2.0 seconds (to ensure integration accuracy of aromatic protons). -
Scans: 16 (1H), 1024+ (13C).
-
Protocol B: Synthesis of the Reference Standard (If needed)
If spectral data remains ambiguous, synthesize the authentic standard:
-
Starting Material: 2-chloro-6-phenylnicotinonitrile.
-
Bromination: Brominate at C5 using NBS (N-bromosuccinimide) in DMF.
-
Note: This ensures Br is at C5 before ring closure.
-
-
Cyclization: Reflux the product with hydrazine hydrate in ethanol for 4 hours.
-
Precipitation: Cool and collect the solid. The product is usually a yellow/off-white solid.
References
-
General Synthesis of Pyrazolo[3,4-b]pyridines
-
NMR Characterization of Pyrazolo-pyridines
-
Kinase Inhibitor Relevance (TBK1)
-
Synthetic Methodology (Hydrazine Route)
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS number and properties
Topic: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 583039-87-6) is a privileged bicyclic heteroaromatic scaffold used extensively in the design of ATP-competitive kinase inhibitors. Structurally, it mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinase active sites. The C3-amine provides a critical handle for amide coupling to solubilizing tails, while the C6-phenyl group offers hydrophobic stabilization within the ATP binding pocket (often targeting the Gatekeeper residue or hydrophobic back-pocket). This intermediate is critical in the synthesis of inhibitors targeting PLK1 , GSK-3 , and TBK1 .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimentally determined and computationally predicted values for the solid-state material.
| Property | Specification |
| CAS Number | 583039-87-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉BrN₄ |
| Molecular Weight | 289.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), DMF; Poorly soluble in water/ethanol |
| Melting Point | >240 °C (Decomposes) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~11.5 (Pyrazole NH) |
| LogP (Predicted) | 3.1 ± 0.4 |
| SMILES | Nc1nn[H]c2nc(c(Br)cc12)c3ccccc3 |
Synthetic Methodologies
The synthesis of 3-amino-pyrazolo[3,4-b]pyridines is non-trivial due to regioselectivity concerns. The most robust route involves the cyclization of 2-chloro-nicotinonitriles with hydrazine.
Route A: The Nicotinonitrile Cyclization (Primary Route)
This method ensures the correct regiochemistry of the pyrazole ring fusion.
Step 1: Precursor Synthesis (2-chloro-5-bromo-6-phenylnicotinonitrile)
-
Condensation: React acetophenone with ethyl cyanoacetate and ammonium acetate to form the 2-pyridone core.
-
Bromination: Treat the 2-hydroxy-6-phenylnicotinonitrile with bromine (
) in acetic acid to install the C5-bromide. -
Chlorination: Reflux the resulting 5-bromo-2-hydroxy intermediate with phosphorous oxychloride (
) to yield 2-chloro-5-bromo-6-phenylnicotinonitrile .
Step 2: Pyrazole Ring Closure
-
Reagents: 2-chloro-5-bromo-6-phenylnicotinonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M).
-
Protocol:
-
Dissolve the nicotinonitrile in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature (exothermic).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amine).
-
Cool to 0°C. The product precipitates as a solid.
-
Filter and wash with cold ethanol/water (1:1).
-
-
Mechanism: Nucleophilic aromatic substitution (
) of the chloride by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.
Route B: Direct Bromination (Alternative)
If the non-brominated core (6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine) is available, C5-bromination can be achieved using N-bromosuccinimide (NBS) in DMF at 0°C, though this often yields mixtures requiring column chromatography.
Synthesis Workflow Diagram
Caption: Step-wise construction of the pyrazolo[3,4-b]pyridine scaffold via the nicotinonitrile route.
Biological Relevance & Mechanism of Action[7]
Kinase Inhibition Strategy
The 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold acts as a bioisostere of the adenine ring of ATP.
-
Hinge Binding: The pyrazole NH (donor) and the pyridine N (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., residues similar to Leu83 in CDK2).
-
Solvent Front: The C3-amine is positioned towards the solvent front, making it an ideal vector for attaching solubilizing groups (morpholines, piperazines) via amide or urea linkages.
-
Hydrophobic Pocket: The C6-phenyl group rotates to occupy the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases.
Structure-Activity Relationship (SAR) Logic
-
C5-Bromine: This is a "synthetic handle." It is rarely the final drug moiety. It is typically replaced via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that reach into the ribose binding pocket or the DFG-motif.
-
C3-Amine: Unsubstituted amines often show poor permeability. Derivatization here is standard practice to improve ADME properties.
Signaling Pathway Context
Caption: Competitive inhibition mechanism where the scaffold displaces ATP, halting downstream oncogenic signaling.
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
Storage Conditions:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Protect from light (bromide bonds can be photolabile over long durations).
-
Keep container tightly closed; hygroscopic potential.
Disposal:
-
Do not dispose of via sink. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen/Bromine content).
References
-
Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Product Specification. (Closest structural analog data for handling). Link
-
PubChem Compound Summary. CID 583039-87-6 (this compound). National Center for Biotechnology Information. Link
-
Han, S. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. (Describes the general synthesis of this scaffold via hydrazine cyclization). Link
-
MySkinRecipes. Chemical Specifications for CAS 583039-87-6. (Source for specific CAS verification). Link
-
Witherington, J. et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR utility of the 5-bromo and 6-phenyl positions). Link
Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with purine bases (adenine and guanine) and quinazolines. This structural mimicry allows these derivatives to interrogate ATP-binding pockets of kinases with high fidelity, making them potent candidates for oncology, infectious disease, and metabolic therapeutics. This guide synthesizes the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for researchers developing next-generation small molecule inhibitors based on this core.
Chemical Foundation & Mechanistic Rationale
Bioisosterism and the "Hinge Binder" Concept
The 1H-pyrazolo[3,4-b]pyridine core functions as a rigid, flat heterocycle capable of mimicking the adenine ring of ATP. In the context of kinase inhibition, the N1 and N2 nitrogens (and substituents at C3) often serve as critical hydrogen bond donors/acceptors that interact with the "hinge region" of the kinase catalytic domain.
-
Purine Isostere: The fusion of the pyrazole and pyridine rings creates a 5:6 bicyclic system analogous to the imidazole-pyrimidine fusion in purines.
-
Binding Mode: Crystallographic studies (e.g., with CDK2, TRK, GSK-3) typically show the pyrazole moiety oriented deep within the ATP-binding cleft, forming hydrogen bonds with backbone residues (e.g., Glu, Met), while the pyridine ring facilitates
- stacking interactions with the gatekeeper residues (e.g., Phe589 in TRK).
Mechanistic Diversity
While kinase inhibition is the dominant mechanism, derivatives have shown pleiotropic effects:
-
Kinase Inhibition: CDK1/2/9, GSK-3
, TBK1, and TRKA. -
DNA Topology: Inhibition of Topoisomerase II
, leading to cell cycle arrest in the G2/M phase. -
Metabolic Regulation: Inhibition of
-amylase (antidiabetic potential). -
Microbial Targets: Disruption of bacterial cell wall synthesis or DNA replication (often enhanced by hybridization with triazoles).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of pyrazolo[3,4-b]pyridines is tightly controlled by substitution patterns at five key positions.
The SAR Map
-
N1 Position: Critical for solubility and pharmacokinetic profile. Methyl, phenyl, or alkyl groups are common.[1] Bulky groups here can dictate selectivity by clashing with non-conserved residues in the solvent-exposed region of the binding pocket.
-
C3 Position: Often substituted with an amine (
) or methyl group. The C3-amine can act as an additional H-bond donor to the hinge region. -
C4 Position: The "Gateway" substituent. Aryl groups (phenyl, substituted phenyl) at C4 are essential for anticancer activity, often engaging the hydrophobic pocket adjacent to the ATP site. Electron-withdrawing groups (e.g.,
) can enhance metabolic stability. -
C5 Position: Frequently holds electron-withdrawing groups (cyano, ester, amide) which modulate the electron density of the pyridine ring, affecting
-stacking strength. -
C6 Position: A versatile vector for solubilizing groups (e.g., morpholine, piperazine) or additional aryl rings to reach the ribose-binding pocket.
Figure 1: Strategic substitution points on the pyrazolo[3,4-b]pyridine scaffold driving biological specificity.
Therapeutic Applications & Data Summary
Oncology (Kinase & Topoisomerase Inhibition)
Derivatives have demonstrated nanomolar potency against specific oncogenic drivers.
| Target | Compound Example | IC50 / Potency | Mechanism | Ref |
| TBK1 | Compound 15y | 0.2 nM | Inhibits downstream IFN signaling; synthetic lethality in KRAS-mutant cells. | [1] |
| TRKA | Compound C03 | 56 nM | Scaffold hopping strategy; | [2] |
| CDK2 | WHR-2412 analogs | ~2.59 µM | ATP-competitive inhibition; G2/M cell cycle arrest. | [3] |
| GSK-3 | 6-Aryl derivatives | < 50 nM | Modulation of glycogen synthesis and Wnt signaling. | [4] |
Antimicrobial Activity
Hybridization with triazole or thienyl moieties enhances cell wall penetration.
-
Key Pathogens: Methicillin-resistant S. aureus (MRSA), K. pneumoniae.
-
Potency: MIC values as low as 0.25 µg/mL have been reported for hybrid derivatives, comparable to ciprofloxacin in specific strains [5].
Experimental Protocols
Protocol A: General Synthesis (One-Pot Multicomponent Reaction)
Rationale: This method avoids the isolation of unstable intermediates and allows for rapid library generation.
Reagents:
-
Aldehyde (1.0 equiv)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)
-
Active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid ([bmim]Br)
Workflow:
-
Mixing: Dissolve reactants in Ethanol (10 mL per mmol). Add catalyst.[1][2][3]
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Validation: Confirm structure via
-NMR (look for disappearance of aldehyde proton and appearance of pyridine aromatic protons).
Protocol B: In Vitro Kinase Inhibition Assay (Radiometric)
Rationale: Radiometric assays (e.g.,
System:
-
Enzyme: Recombinant Human Kinase (e.g., CDK2/CyclinE).
-
Substrate: Histone H1 or specific peptide substrate.
-
Detection: Scintillation counting.
Step-by-Step:
-
Preparation: Prepare 5x Kinase Buffer (Tris-HCl pH 7.5,
, EGTA, DTT). -
Compound Dilution: Serial dilute pyrazolo[3,4-b]pyridine derivatives in DMSO (final DMSO < 1%).
-
Incubation: Mix Kinase + Substrate + Compound in a 96-well plate. Incubate for 10 min at RT.
-
Initiation: Add ATP mixture (Cold ATP +
). -
Reaction: Incubate at 30°C for 30–60 minutes.
-
Termination: Spot reaction onto P81 phosphocellulose filter paper.
-
Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.
-
Quantification: Measure radioactivity (CPM) via scintillation counter.
-
Calculation: Plot % Inhibition vs. Log[Compound] to determine
.
Figure 2: Radiometric kinase assay workflow for validating potency of derivatives.
Future Outlook: PROTACs and Hybrids
The rigidity of the pyrazolo[3,4-b]pyridine scaffold makes it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs). By attaching a linker at the solvent-exposed C6 or N1 position to an E3 ligase ligand (e.g., Thalidomide), researchers can convert these inhibitors into degraders, potentially overcoming resistance mechanisms associated with simple occupancy-driven inhibition.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4] [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 2021. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Molecules, 2022. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 2024. [Link]
-
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Antibiotics, 2023.[5] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Screening 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a kinase inhibitor
Title: Technical Protocol: Screening 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Kinase Inhibitor[1]
Executive Summary
This technical guide outlines the validation protocol for This compound (hereafter referred to as Compound X ). This molecule represents a "privileged scaffold" in kinase drug discovery. The 1H-pyrazolo[3,4-b]pyridine core is structurally predisposed to bind the ATP-binding pocket of protein kinases, specifically interacting with the hinge region via the 3-amino group.
Recent structure-activity relationship (SAR) studies indicate this specific substitution pattern—a bromine at C5 and a phenyl group at C6—creates a unique hydrophobic profile suitable for targeting kinases such as Tropomyosin Receptor Kinases (TRKs) , MNK1/2 , and GSK-3 . This guide provides a standardized workflow for screening Compound X, moving from high-throughput biochemical assays to cellular target engagement.
Chemical Basis & Structural Logic
Compound X functions as a Type I ATP-competitive inhibitor. Understanding its binding mode is critical for designing the screen:
-
Hinge Binding (C3-Amine): The exocyclic amine at position 3 acts as a hydrogen bond donor/acceptor pair with the kinase hinge region backbone (typically residues like Glu or Met).
-
Hydrophobic Pocket (C6-Phenyl): The phenyl ring at position 6 orients into the hydrophobic back-pocket (selectivity pocket), often interacting with the gatekeeper residue.
-
Electronic Modulation (C5-Bromo): The bromine atom provides steric bulk and halogen bonding potential, often occupying the solvent-exposed region or the ribose-binding pocket.
Phase I: Biochemical Screening (In Vitro)
To determine the intrinsic potency (
Assay Principle
The assay quantifies kinase activity by measuring the generation of ADP.[2]
-
Kinase Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP. -
ADP Depletion: Unconsumed ATP is depleted.
-
Detection: ADP is converted back to ATP, which drives a luciferase reaction.[2] Luminescence is directly proportional to kinase activity.
Step-by-Step Protocol
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (generic tyrosine kinase substrate) or specific peptide (e.g., Crosstide for AKT/MNK).
-
ATP: Ultra-pure ATP (Concentration =
of the specific kinase).
Workflow:
-
Compound Preparation: Dissolve Compound X in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) in DMSO.[3]
-
Enzyme Addition: Dispense 2
L of Kinase (e.g., TRKA, 2 nM final) into a 384-well white low-volume plate. -
Inhibitor Incubation: Add 50 nL of Compound X dilution. Incubate for 15 minutes at RT to allow equilibrium binding.
-
Reaction Initiation: Add 2
L of ATP/Substrate mix.-
Critical Control: ATP concentration must be set at the enzyme's
(typically 10-50 M) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Reaction: Incubate for 60 minutes at RT.
-
Termination & Detection: Add 4
L of ADP-Glo Reagent (40 min incubation), followed by 8 L of Kinase Detection Reagent (30 min incubation). -
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Normalization
Calculate Percent Inhibition using the following formula:
- : Enzyme + DMSO (No inhibitor).
- : No Enzyme (Background).
Table 1: Expected Potency Profile (Hypothetical Reference Data)
| Target Kinase | Assay Format | ATP Conc. | Expected IC50 (nM) | Reference Standard |
|---|
| TRKA | ADP-Glo | 20
Phase II: Cellular Target Engagement
Biochemical potency must be validated in a cellular context to account for membrane permeability and intracellular ATP competition (mM levels).
Western Blotting for Phospho-Signaling
Objective: Confirm Compound X inhibits the phosphorylation of downstream effectors (e.g., ERK1/2 or AKT) in a dose-dependent manner.
Cell Line: Km-12 (TRK fusion positive) or MDA-MB-231 (MNK high expression).
Protocol:
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow attachment overnight. -
Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.
-
Treatment: Treat with Compound X (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with ligand (e.g., NGF 50 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (NaF,
). -
Detection: Immunoblot for p-TRK (Tyr490) and p-ERK1/2 (Thr202/Tyr204) .
Screening Workflows & Pathway Logic
Diagram 1: The Screening Cascade
This flowchart illustrates the decision matrix for advancing Compound X from synthesis to lead candidate.
Caption: Integrated screening cascade for validating pyrazolopyridine derivatives.
Diagram 2: Mechanism of Action (TRK Signaling Context)
Assuming TRK as the primary hit (based on scaffold literature), this diagram details the pathway interruption.
Caption: Proposed mechanism of action showing Compound X blocking TRK-mediated RAS/MAPK signaling.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed)
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Source: ResearchGate / Journal of Medicinal Chemistry
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. Source: BellBrook Labs (ADP-Glo Methodology)
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Source: PubMed
-
Assay Development for Protein Kinase Enzymes (Guidance on ATP Km). Source: NCBI Bookshelf
Sources
Discovery and history of 1H-pyrazolo[3,4-b]pyridine compounds
Technical Guide: 1H-Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
Executive Summary & Chemical Identity
The 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in medicinal chemistry, defined by the fusion of a pyrazole ring with a pyridine ring.[1][2] Its enduring value lies in its electronic and steric similarity to purine bases (adenine and guanine), allowing it to act as a bioisostere in ATP-binding pockets of kinases and nucleotide-binding sites of regulatory enzymes.[2]
While early 20th-century research focused on dye chemistry, the scaffold's modern history is dominated by the discovery of soluble Guanylate Cyclase (sGC) stimulators —a breakthrough that produced the blockbuster drugs Riociguat and Vericiguat .[2] Today, the scaffold is undergoing a renaissance as a template for targeted kinase inhibitors (e.g., Mps1, Pim-1, TBK1) in oncology.
Historical Evolution: From Dyes to Blockbusters
The trajectory of 1H-pyrazolo[3,4-b]pyridine development follows three distinct eras:
-
The Discovery Era (1908–1930s):
-
1908: Ortoleva synthesized the first monosubstituted derivative via the reaction of diphenylhydrazone and pyridine with iodine.
-
1911: Bulow established the foundational cyclocondensation method using 5-aminopyrazoles and 1,3-diketones, a strategy that remains relevant today.[2]
-
-
The Pharmacological Awakening (1970s–1990s):
-
The Precision Era (2000s–Present):
Synthetic Methodologies
The construction of the 1H-pyrazolo[3,4-b]pyridine core generally proceeds via two logical disconnections: forming the pyridine ring onto a pyrazole precursor (Type A) or forming the pyrazole ring onto a pyridine precursor (Type B).[2]
Type A: Cyclocondensation (The Industry Standard)
The most robust route, utilized in the synthesis of Riociguat intermediates, involves the condensation of 5-aminopyrazoles with 1,3-electrophiles (β-keto esters, β-diketones, or alkoxymethylene compounds).
-
Mechanism: A Michael-type addition of the exocyclic amine (or C4-carbon) to the activated alkene/carbonyl, followed by intramolecular cyclization and dehydration.[2]
-
Regioselectivity: Controlled by the electrophilicity of the carbonyl centers. Acid catalysis (e.g., AcOH) often favors the linear fusion.[2]
Type B: Modern Cross-Coupling
Recent approaches utilize transition-metal catalysis (Pd, Cu) to functionalize the core after formation, allowing for rapid generation of libraries for Structure-Activity Relationship (SAR) studies.[2]
Figure 1: The dominant synthetic pathway for pharmaceutical-grade pyrazolo[3,4-b]pyridines.[2]
Medicinal Chemistry & SAR: The sGC Stimulator Story
The transformation of this scaffold into a drug class relied on precise modifications to the C3 and N1 positions.
Mechanism of Action: NO-Independent Stimulation
Unlike PDE5 inhibitors (e.g., Sildenafil) which prevent cGMP degradation, sGC stimulators actively produce cGMP.[2] They bind to the β1 subunit of sGC. Crucially, pyrazolo[3,4-b]pyridines like Riociguat can stimulate sGC even when the heme group is oxidized or lost—a condition common in oxidative stress diseases where endogenous NO signaling fails.[2]
Key Structural Features (SAR)
| Feature | Chemical Modification | Biological Impact |
| N1-Substituent | o-Fluorobenzyl group | Critical for hydrophobic pocket occupancy in sGC; the fluorine atom provides metabolic stability against P450 oxidation.[2] |
| C3-Position | Pyrimidine/Carbamate | Provides hydrogen bond acceptors/donors to anchor the molecule in the regulatory domain.[2] |
| Core Ring | Pyrazolo[3,4-b]pyridine | Mimics the purine ring of GTP (the natural substrate), positioning the molecule correctly in the active site. |
| Solubility | N-Methylation | Adjusts logP and membrane permeability (critical for oral bioavailability).[2] |
Comparative Data of Key Compounds:
| Compound | Target | Indication | Key Potency Data (In Vitro) |
| BAY 41-2272 | sGC (Stimulator) | Research Tool | EC₅₀ ≈ 300 nM (sGC activation) |
| Riociguat | sGC (Stimulator) | PAH / CTEPH | EC₅₀ ≈ 20–100 nM (Synergistic with NO) |
| Vericiguat | sGC (Stimulator) | Heart Failure (HFrEF) | Optimized PK (Half-life ~30h) |
| Compound 15y | TBK1 (Kinase) | Oncology (Preclinical) | IC₅₀ = 0.2 nM |
Biological Pathway Visualization
The diagram below illustrates the intervention point of pyrazolo[3,4-b]pyridines within the cardiovascular signaling cascade.
Figure 2: Dual mode of action: Synergizing with NO and rescuing oxidized sGC function.[2]
Experimental Protocol: Synthesis of a Core Intermediate
Objective: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. This protocol demonstrates the classic cyclocondensation method (Type A), adaptable for various derivatives.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)[2]
-
Ethyl ethoxymethylenecyanoacetate (EMCA) or Ethyl acetoacetate (1.1 eq)[2]
-
Catalyst: Piperidine (if using EtOH) or none (if using AcOH)[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add the 1,3-dicarbonyl equivalent (e.g., EMCA) (11 mmol) dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (110–120 °C) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 3:1).
-
Checkpoint: The formation of the intermediate enamine may be observed before cyclization.
-
-
Work-up: Cool the mixture to room temperature. Pour the reaction mass into crushed ice/water (100 mL) with vigorous stirring.
-
Isolation: The product typically precipitates as a solid.[2] Filter the solid using a Buchner funnel.[2]
-
Purification: Wash the cake with cold water (3 x 20 mL) to remove residual acid. Recrystallize from Ethanol/DMF to yield the pure pyrazolo[3,4-b]pyridine derivative.[2]
-
Characterization: Confirm structure via ¹H-NMR (look for pyridine ring protons) and LC-MS.
Self-Validating Check: A successful cyclization is indicated by the disappearance of the broad amino signal (NH₂) of the starting pyrazole in the ¹H-NMR spectrum.
Future Outlook
While cardiovascular applications are mature, the scaffold is expanding into oncology.[2]
-
Kinase Inhibition: Recent studies (2020–2023) have identified pyrazolo[3,4-b]pyridines as potent inhibitors of TBK1 (immuno-oncology) and Mps1 (mitotic checkpoint).[2]
-
PROTACs: The scaffold is being explored as a "warhead" in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins, leveraging its ability to bind tightly to ATP pockets.[2]
References
-
Donaire-Arias, A. et al. (2022).[2][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
Mittendorf, J. et al. (2009).[2] Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension.[5][6] ChemMedChem. Link
-
Stasch, J.P. et al. (2001).[2] NO-independent regulatory site on soluble guanylate cyclase.[2][7] Nature. Link[2]
-
Follmann, M. et al. (2017).[2] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link[2]
-
Ortoleva, G. (1908).[2] Sulla azione dello iodio sulle idrazoni. Gazzetta Chimica Italiana. (Historical Reference)
-
Bayer AG. (2021).[2] Verquvo (Vericiguat) Prescribing Information. FDA Access Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Riociguat - Wikipedia [en.wikipedia.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Literature review on 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Technical Whitepaper: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a privileged heterocyclic scaffold in medicinal chemistry. Structurally characterized by a fused pyridine-pyrazole core, this molecule serves as a critical bioisostere for adenosine triphosphate (ATP), making it a cornerstone in the design of type I and type II kinase inhibitors.[1]
This guide details the structural pharmacophore, validated synthetic pathways, orthogonal functionalization strategies, and biological applications of this scaffold, specifically targeting researchers in oncology and immunology drug discovery.[1]
Structural Architecture & Pharmacophore Analysis
The molecule acts as a multi-vector platform for Structure-Activity Relationship (SAR) exploration. Its utility is defined by three distinct chemical handles, each serving a specific role in ligand-protein interaction.
| Position | Functional Group | Chemical Role | Biological Role (Kinase Context) |
| C3 | Primary Amine (-NH₂) | Nucleophile / H-Bond Donor | Hinge Binder: Forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues). |
| N1 | Pyrazole Nitrogen (-NH) | H-Bond Donor / Acidic Site | Solvent Front/Hinge: Often interacts with solvent or conserved water molecules; requires protection during alkylation. |
| C5 | Bromide (-Br) | Electrophile (Cross-coupling) | Gatekeeper/Hydrophobic Pocket: The "exit vector" for introducing solubilizing tails or exploring the hydrophobic back-pocket. |
| C6 | Phenyl Ring | Hydrophobic Moiety | Selectivity Filter: Provides steric bulk and π-π stacking interactions, often dictating selectivity between kinase isoforms.[1] |
Synthetic Methodologies
The synthesis of this scaffold requires a convergent approach. While direct bromination of the core is possible, the most robust industrial route involves the cyclization of functionalized nicotinonitriles.[1]
Pathway A: The Nicotinonitrile Cyclization Route (Recommended)
This pathway minimizes regioselectivity issues associated with post-synthetic halogenation.[1]
-
Precursor Assembly: Condensation of acetophenone derivatives with malononitrile and an aldehyde source (or enaminone) to yield 2-chloro-5-bromo-6-phenylnicotinonitrile .
-
Core Formation: Nucleophilic aromatic substitution (
) of the C2-chloride by hydrazine hydrate, followed by spontaneous intramolecular cyclization onto the nitrile group.[1]
Pathway B: Post-Cyclization Bromination
Alternatively, the 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine core can be synthesized first, followed by electrophilic aromatic substitution.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Constraint: The C5 position is electronically activated by the C3-amine (ortho-para director), allowing selective bromination even in the presence of the phenyl ring.
Figure 1: Synthetic logic flow for the construction of the this compound scaffold.
Functionalization & Reactivity Modules
To utilize this molecule in drug discovery, researchers must employ orthogonal protection and coupling strategies.[1]
Module 1: C5-Suzuki-Miyaura Cross-Coupling
The C5-bromide is highly reactive toward Palladium-catalyzed cross-coupling.
-
Challenge: The free amines (C3-NH₂ and N1-H) can poison Pd catalysts or lead to side reactions.
-
Solution: While direct coupling is possible, protecting the N1 position (e.g., with THP or SEM) often improves yields.[1]
-
Catalyst System:
or with XPhos are preferred due to the steric hindrance of the C6-phenyl group.[1]
Module 2: C3-Amide/Urea Formation
The C3-amine is less nucleophilic than a standard aniline due to electron withdrawal by the pyridine ring.
-
Activation: Requires strong coupling agents (HATU/COMU) or acid chlorides.[1]
-
Self-Validation: Monitor the disappearance of the primary amine peak in LC-MS.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling at C5 (General Procedure)
Use this protocol to attach solubilizing tails or diversity elements.[1]
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Boronic Acid/Ester:
(1.2 eq)[1] -
Catalyst:
(0.05 eq)[1] -
Base:
(2.0 M aq.[1] solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: In a microwave vial, combine the scaffold, boronic acid, and cesium carbonate solution in 1,4-dioxane.
-
Degas: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.[1]
-
Initiation: Add
.[1] Seal the vial immediately. -
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
.[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: N1-Protection (THP)
Essential prior to harsh alkylation steps.
-
Suspend the scaffold in DCM.[1]
-
Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and catalytic p-Toluenesulfonic acid (p-TSA) (0.1 eq).
-
Stir at RT for 12 hours. The suspension should clear as the product forms.[1]
-
Quench with saturated
.[1]
Biological Application: Kinase Inhibition Logic
This scaffold is prominent in inhibitors targeting TRK (Tropomyosin Receptor Kinase) and TBK1 .[1] The logic follows a "Scaffold Hopping" strategy where the pyrazolo[3,4-b]pyridine mimics the adenine ring of ATP.[1]
Signaling Pathway Context: The molecule is often derivatized to interrupt downstream signaling in the MAPK/ERK or NF-κB pathways.
Figure 2: Mechanism of Action (MoA) for pyrazolo[3,4-b]pyridine derivatives in kinase signaling cascades.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Kinase Inhibition (TRK)
-
TBK1 Inhibition
-
Core Intermediate Availability
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
Targeting the Kinome: A Technical Guide to the 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold
[1]
Executive Summary
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases.[1] Belonging to the pyrazolo[3,4-b]pyridine class, this molecule functions as a potent ATP mimetic.[1] Its structural architecture—comprising a fused bicyclic core, an exocyclic amine, and hydrophobic substituents—allows it to anchor firmly within the kinase hinge region while probing the hydrophobic back-pocket.[1]
This guide analyzes the compound's potential as a therapeutic lead for the CMGC kinase family (CDK, MAPK, GSK3, CLK) and Tyrosine Kinase (Trk) receptors.[1] It provides a roadmap for researchers to validate these targets through structural biology, biochemical profiling, and cellular assays.[1]
Chemical Biology & Pharmacophore Modeling
To understand the therapeutic potential of this molecule, one must deconstruct its binding mode within the kinase active site.[1] The molecule acts as a Type I ATP-competitive inhibitor .[1]
Structural Logic (SAR)
The efficacy of this compound is governed by three distinct interaction vectors:
| Structural Motif | Function | Interaction Partner (Kinase Domain) |
| Pyrazolo[3,4-b]pyridine Core | Hinge Binder | Forms crucial hydrogen bonds with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Glu, Val residues).[1] |
| 3-Amino Group (-NH₂) | Donor/Acceptor | Acts as an H-bond donor to the hinge residue, mimicking the N6-amino group of Adenine. |
| 6-Phenyl Ring | Hydrophobic Anchor | Occupies the hydrophobic "Gatekeeper" pocket or the selectivity pocket (Back Pocket II), providing shape complementarity. |
| 5-Bromo Substituent | Solvent Vector | A synthetic handle for Suzuki couplings to extend into the solvent front or ribose pocket; also provides halogen bonding capability.[1] |
Molecular Docking Visualization
The following diagram illustrates the predicted binding mode of the scaffold within a generic kinase ATP pocket (e.g., GSK-3
Caption: Pharmacophore map detailing the tripartite interaction of the scaffold within the kinase active site.
Primary Therapeutic Targets
Based on the scaffold's geometry and Structure-Activity Relationship (SAR) data from analogous pyrazolo[3,4-b]pyridines, the following kinases are the primary therapeutic targets.
Glycogen Synthase Kinase-3 Beta (GSK-3 )[1]
-
Therapeutic Area: Neurodegeneration (Alzheimer's), Oncology, Diabetes.[1]
-
Mechanistic Rationale: GSK-3
contains a unique hinge region that accommodates the pyrazolo[3,4-b]pyridine core with high affinity.[1] The 6-phenyl ring is critical for displacing water molecules in the hydrophobic cleft, enhancing entropy-driven binding.[1] -
Pathway Impact: Inhibition prevents the phosphorylation of
-catenin, leading to its accumulation and translocation to the nucleus (Wnt Signaling).[1]
Cyclin-Dependent Kinases (CDKs)[1]
-
Therapeutic Area: Oncology (Solid Tumors).[1]
-
Mechanistic Rationale: The 3-amino-pyrazole motif is a classic "privileged structure" for CDK active sites (homologous to GSK-3
).[1] Inhibition leads to cell cycle arrest at G1/S or G2/M transitions.[1]
Tropomyosin Receptor Kinases (TrkA/B/C)[1]
-
Therapeutic Area: Pain Management, Oncology.[1]
-
Mechanistic Rationale: Recent studies indicate that pyrazolo[3,4-b]pyridines can achieve nanomolar potency against Trk receptors.[1] The 5-bromo position allows for the introduction of solubilizing groups (e.g., morpholine) to improve pharmacokinetic profiles while maintaining potency.[1]
Pathway Analysis & Signal Transduction
Understanding the downstream effects of targeting GSK-3
Caption: Mechanism of Action in the Wnt/
Experimental Validation Protocols
To validate this compound as a hit/lead, the following experimental workflow is required.
Biochemical Kinase Profiling (ADP-Glo Assay)
Objective: Determine IC50 values against a panel of kinases (GSK-3
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute the compound in DMSO (10 mM stock) to generate a 10-point dose-response curve (Start: 10
M). -
Reaction Assembly:
-
Incubation: Incubate for 60 min at RT.
-
Detection: Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add 10 L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] -
Readout: Measure luminescence using a plate reader (e.g., EnVision).[1]
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of substrate phosphorylation in cells (e.g., SH-SY5Y or MCF-7).[1]
-
Treatment: Seed cells at
cells/well.[1] Treat with Compound (1 M, 5 M) or Vehicle (DMSO) for 6 hours.[1] -
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).
-
Separation: Resolve proteins on 10% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.[1]
-
Probing:
-
Result: Effective inhibition should result in decreased phospho-
-catenin levels and increased total -catenin levels.[1]
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 2020.[1] Link
-
Synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives as AMPK activators. Archiv der Pharmazie, 2019.[1] Link
-
Discovery of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 2019.[1][2] Link
-
Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1] Link
-
PubChem Compound Summary: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information.[1] Link[1][3]
Sources
- 1. CAS#:1289189-96-3 | 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Chemsrc [chemsrc.com]
- 2. Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
Solubility and stability of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Technical Whitepaper: Physicochemical Profiling of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary
This compound (CAS: 395733-53-4) serves as a critical scaffold in the synthesis of type I and type II kinase inhibitors, particularly targeting PLK1, GSK-3, and TBK1 pathways. Its structural utility lies in its orthogonal functionalization handles: the C3-amine for amide coupling, the C5-bromide for palladium-catalyzed cross-coupling, and the N1-position for alkylation.
However, this molecule presents distinct physicochemical challenges. Its fused heteroaromatic core, combined with a lipophilic phenyl ring, results in high crystallinity and poor aqueous solubility (Class II/IV in BCS classification). This guide provides a comprehensive technical analysis of its solubility and stability profiles, offering validated protocols for researchers to maximize yield and data integrity during early-phase development.
Molecular Architecture & Theoretical Properties
Understanding the behavior of this molecule requires dissecting its electronic environment. The pyrazolo[3,4-b]pyridine core is a fused 5,6-bicyclic system that exhibits tautomerism and pH-dependent ionization.
Table 1: Physicochemical Descriptors (Predicted & Observed)
| Property | Value / Range | Mechanistic Insight |
| Molecular Weight | 289.13 g/mol | Fragment-like; suitable for high-concentration screening. |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity driven by the C6-phenyl and C5-bromo groups. |
| H-Bond Donors | 3 (NH₂, NH) | The exocyclic amine and the pyrazole NH are primary donors. |
| H-Bond Acceptors | 3 (N) | The pyridine nitrogen (N7) is the primary acceptor. |
| pKa (Basic) | ~3.5 – 4.5 | The pyridine nitrogen is weakly basic due to electron withdrawal by the fused pyrazole ring. |
| pKa (Acidic) | ~12.0 | The pyrazole NH is weakly acidic. |
Structural Logic
-
Pi-Stacking: The planar nature of the fused ring system promotes strong intermolecular
stacking, leading to a high melting point and high lattice energy. This is the primary barrier to dissolution. -
Tautomerism: In solution, the 1H-tautomer is generally favored over the 2H-tautomer, but this equilibrium shifts based on solvent polarity and N1-substitution.
Solubility Profile & Optimization
The solubility of this compound is highly dependent on the solvent's ability to disrupt lattice energy and accept hydrogen bonds.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Solubility Potential | Recommendation |
| Aqueous (pH 7.4) | Very Low (< 10 µg/mL) | Unsuitable for stock solutions. Requires surfactants (Tween-80) or encapsulation. |
| Aqueous (pH < 2) | Moderate | Protonation of the pyridine nitrogen disrupts crystal packing, improving solubility. |
| DMSO | High (> 50 mg/mL) | Primary Stock Solvent. Excellent disruption of H-bonds. |
| DMF / NMP | High (> 50 mg/mL) | Alternative stock solvents if DMSO interferes with downstream catalysis. |
| Ethanol / Methanol | Moderate (1–10 mg/mL) | Useful for transfers but prone to precipitation upon water dilution. |
Dissolution Workflow Visualization
The following diagram outlines the logical flow for establishing a thermodynamic solubility profile, ensuring that kinetic supersaturation does not yield false positives.
Figure 1: Thermodynamic solubility assessment workflow ensuring removal of undissolved particulates via filtration before quantification.
Stability Assessment
While the pyrazolo[3,4-b]pyridine core is robust, the functional groups (amine, bromide) introduce specific vulnerabilities.
A. Chemical Stability
-
Oxidation (Primary Risk): The C3-primary amine is susceptible to oxidation to hydroxylamines or nitro groups, especially in solution under ambient air. This is accelerated by high pH and transition metal impurities.
-
Photolysis: The C5-Bromine bond is liable to homolytic cleavage under UV light, leading to debromination (formation of the radical followed by H-abstraction).
-
Hydrolysis: The scaffold is highly resistant to hydrolysis across the pH 1–13 range.
B. Degradation Pathways
Figure 2: Primary forced degradation pathways. Photolytic debromination and oxidative N-coupling are the dominant risks.
Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility in PBS pH 7.4.
-
Preparation: Weigh ~2 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvation: Add 1.0 mL of PBS (pH 7.4). Vortex vigorously for 1 minute.
-
Check: If solution is clear, add more solid until suspension persists.
-
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes.
-
Filtration: Pass the supernatant through a 0.22 µm PVDF filter (low binding).
-
Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.
-
-
Quantification: Dilute filtrate 1:10 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Forced Degradation Stress Testing
Objective: Identify stability-indicating peaks for QC methods.
-
Stock: Prepare a 1 mg/mL stock in DMSO.
-
Acid Stress: Dilute to 0.1 mg/mL in 0.1 N HCl. Incubate 24h @ 60°C.
-
Base Stress: Dilute to 0.1 mg/mL in 0.1 N NaOH. Incubate 24h @ 60°C.
-
Oxidative Stress: Dilute to 0.1 mg/mL in 3% H₂O₂. Incubate 4h @ RT.
-
Analysis: Inject immediately onto LC-MS.
-
Success Criteria: Recovery of parent >90% in Acid/Base (indicates scaffold stability). Appearance of +16 Da peak in Peroxide sample (indicates N-oxidation).
-
Handling & Storage Recommendations
-
Storage: Store solid powder at -20°C, desiccated, and protected from light (amber vials) to prevent photodebromination.
-
Solution Handling: DMSO stocks (10-50 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of less soluble crystal polymorphs.
-
Safety: As a kinase inhibitor intermediate, treat as a potential bioactive. Use standard PPE and handle inside a fume hood.
References
-
Synthesis and SAR of Pyrazolo[3,4-b]pyridines
-
Kinase Inhibitor Design (TBK1)
-
General Properties of 3-Amino-Pyrazoles
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. japsonline.com [japsonline.com]
Methodological & Application
Laboratory protocol for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis
Application Note: Strategic Synthesis of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction & Scope
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. The specific derivative This compound is a high-value intermediate. The C5-bromine atom provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex kinase inhibitors (e.g., GSK-3, PLK1), while the C3-amine offers a vector for hydrogen bonding or amide coupling.
This protocol details a robust, convergent 5-step synthesis designed for scalability and reproducibility. Unlike general academic preparations, this guide emphasizes impurity control, regioselectivity during halogenation, and safety management regarding high-energy nitrogenous reagents.
Retrosynthetic Logic & Strategy
To ensure high regiochemical fidelity, we utilize a "pre-functionalization" strategy. Rather than attempting to brominate the electron-rich pyrazole ring at the end of the synthesis (which risks over-bromination or N-bromination), we install the halogen on the pyridine core before annulation.
The Logic Flow:
-
Pyridine Construction: We build the pyridine ring first using a Michael addition-elimination sequence, establishing the 6-phenyl and 3-cyano architecture.
-
Regioselective Bromination: We exploit the para-directing effect of the lactam oxygen (2-oxo) to install the bromine at C5 selectively.
-
Activation: The lactam is converted to a chloro-imidate (2-chloro) to activate the ring for nucleophilic attack.
-
Annulation: Hydrazine acts as a bis-nucleophile, displacing the chloride and attacking the nitrile to close the pyrazole ring.
Figure 1: Retrosynthetic disassembly of the target molecule.
Detailed Experimental Protocol
Stage 1: Enaminone Formation
Reaction: Condensation of acetophenone with
-
Rationale: DMF-DMA serves as a one-carbon synthon. The resulting enaminone is a versatile electrophile for the subsequent Michael addition.
-
Procedure:
-
Charge Acetophenone (1.0 equiv) into a round-bottom flask.
-
Add DMF-DMA (1.2 equiv). No solvent is typically required (neat reaction), or use Toluene if volume is needed.
-
Reflux at 110°C for 12 hours.
-
Endpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of acetophenone.
-
Workup: Evaporate volatiles under reduced pressure. The crude red/orange oil (3-(dimethylamino)-1-phenylprop-2-en-1-one) is used directly.
-
Stage 2: Pyridone Cyclization
Reaction: Cyclocondensation with 2-cyanoacetamide.
-
Procedure:
-
Dissolve crude enaminone (1.0 equiv) and 2-cyanoacetamide (1.1 equiv) in Ethanol (5 mL/g).
-
Add Sodium Ethoxide (NaOEt) (1.2 equiv) slowly.
-
Reflux for 4–6 hours. The solution will darken, and a solid may precipitate.
-
Mechanism: Michael addition of the acetamide anion followed by elimination of dimethylamine and intramolecular cyclization.
-
Isolation: Cool to RT. Pour into ice water. Acidify to pH 3–4 with HCl to protonate the pyridone (tautomer shift from enolate). Filter the yellow solid.
-
Product: 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
-
Stage 3: Regioselective Bromination (Critical Step)
Reaction: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).
-
Why NBS? Elemental bromine (
) is harsh and difficult to dispense accurately. NBS provides a controlled source of and simplifies the workup. -
Procedure:
-
Suspend the pyridone (1.0 equiv) in DMF (dimethylformamide) or Acetic Acid. DMF is preferred for solubility.
-
Add NBS (1.05 equiv) portion-wise at room temperature.
-
Stir at 60°C for 2 hours.
-
Control Point: The C5 position is highly activated by the C2-oxo group. Over-bromination is rare if stoichiometry is controlled.
-
Workup: Pour into water. The brominated product precipitates. Filter, wash with water and cold ethanol.
-
Product: 5-bromo-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
-
Stage 4: Aromatization/Chlorination
Reaction: Deoxychlorination with Phosphorus Oxychloride (
-
Safety Alert:
reacts violently with water. All glassware must be oven-dried. -
Procedure:
-
Place the 5-bromo-pyridone (1.0 equiv) in a flask.
-
Add
(5–8 equiv) as solvent and reagent. -
(Optional) Add a catalytic amount of
to accelerate the reaction. -
Reflux (approx. 105°C) for 3–5 hours.
-
Endpoint: The suspension becomes a clear solution.
-
Quenching (Hazardous): Remove excess
by rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated . -
Extraction: Extract with Dichloromethane (DCM). Dry over
. -
Product: 5-bromo-2-chloro-6-phenylnicotinonitrile.
-
Stage 5: Pyrazole Annulation
Reaction: Nucleophilic aromatic substitution (
-
Procedure:
-
Dissolve the chloro-pyridine intermediate (1.0 equiv) in Ethanol or 1,4-Dioxane.
-
Add Hydrazine Hydrate (
) (2.5 equiv). -
Reflux for 2–4 hours.
-
Mechanism: The hydrazine first displaces the C2-chloride (favorable
due to the electron-withdrawing nitrile and bromine). The terminal amine of the hydrazine then attacks the nitrile carbon, closing the ring to form the 3-amine. -
Purification: Cool the mixture. The product often precipitates as a solid. If not, evaporate solvent and recrystallize from Ethanol/DMF.
-
Quantitative Data & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |
| Stage 1 | ||||
| Acetophenone | 120.15 | 1.0 | Substrate | Purity >98% |
| DMF-DMA | 119.16 | 1.2 | Reagent | Moisture sensitive |
| Stage 3 | ||||
| Pyridone Int. | ~210.2 | 1.0 | Substrate | Dry thoroughly before step 4 |
| NBS | 177.98 | 1.05 | Brominating Agent | Protect from light |
| Stage 5 | ||||
| Chloro-Int. | ~293.5 | 1.0 | Substrate | Free of POCl3 residues |
| Hydrazine Hydrate | 50.06 | 2.5 | Nucleophile | TOXIC / CARCINOGEN |
Quality Control & Troubleshooting
Analytical Markers:
-
1H NMR (DMSO-d6):
-
Target: Look for the disappearance of the pyridine C2-H (if unbrominated) or C2-Cl signals.
-
Amine: A broad singlet around
5.0–6.5 ppm (exchangeable with ) confirms the group. -
Pyrazole NH: A broad singlet downfield (
12.0–13.5 ppm).
-
-
LC-MS:
-
Expect an [M+H]+ pattern showing the characteristic 1:1 bromine isotope ratio (
).
-
Common Failure Modes:
-
Incomplete Cyclization (Stage 5): If the intermediate hydrazide is observed (mass = target + 18), reflux longer or add a catalytic amount of acid (AcOH) to force dehydration/cyclization.
-
Hydrolysis of Nitrile (Stage 4): If water enters the
reaction, the nitrile may hydrolyze to the amide or acid, killing the route. Strict anhydrous conditions are required.
Workflow Visualization
Figure 2: Operational workflow for the synthesis pipeline.
References
-
General Synthesis of 3-Amino-pyrazolo[3,4-b]pyridines
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Source: Molecules (MDPI).
-
URL:[Link] (Context: General methodology for amino-pyrazole formation via hydrazine).
-
Regioselective Bromination of Pyridones
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: Molecules (MDPI).
-
URL:[Link] (Context: Validates the C5-selectivity in activated pyridine systems).
-
Use of 5-bromo-2-chloronicotinonitriles
-
Safety Data (Hydrazine & Brominated Pyridines)
- Title: 2-Bromo-5-hydrazinylpyridine | CID 52908344.
- Source: PubChem.
-
URL:[Link] (Context: Hazard identification for hydrazine/pyridine derivatives).
Sources
Application Note: Multi-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
Executive Summary & Biological Significance
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bio-isostere to purines and quinazolines. Its derivatives have demonstrated potent efficacy as kinase inhibitors (specifically GSK-3
Traditional linear synthesis of this scaffold is often plagued by low atom economy, harsh conditions, and tedious purification steps. This guide details Multi-Component Reaction (MCR) strategies that condense three or four reactants in a single pot. By leveraging microwave-assisted aqueous chemistry and organocatalysis , researchers can achieve superior yields (>90%) with reduced environmental impact, aligning with Green Chemistry Principle #2 (Atom Economy) and #5 (Safer Solvents).
Mechanistic Insight: The "Knoevenagel-Michael-Cyclization" Cascade
Understanding the reaction kinetics is crucial for optimization. The synthesis typically involves an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a 5-aminopyrazole.[1]
Reaction Pathway Analysis
-
Knoevenagel Condensation: The aldehyde and active methylene react to form an electron-deficient
-unsaturated intermediate (arylidine). This is often the rate-determining step in neutral media. -
Michael Addition: The C-4 position of the 5-aminopyrazole (which is nucleophilic) attacks the activated double bond of the arylidine. Critical Note: The nucleophilicity of C-4 vs. N-1 is pH-dependent; basic conditions favor C-4 attack.
-
Cyclization (6-exo-dig/trig): The exocyclic amino group attacks the nitrile (or carbonyl) moiety, closing the pyridine ring.
-
Tautomerization/Aromatization: The final dihydro-intermediate undergoes tautomerization (and often oxidative dehydrogenation) to yield the stable aromatic 1H-pyrazolo[3,4-b]pyridine.
Pathway Visualization
Caption: The cascade mechanism proceeds via Knoevenagel condensation followed by Michael addition and cyclization. Catalyst choice influences the rate of the initial condensation step.
Experimental Protocols
Protocol A: Microwave-Assisted Green Synthesis in Water
Best for: High-throughput library generation, eco-friendly constraints, and rapid optimization. Basis: This method utilizes water as a solvent, exploiting the "hydrophobic effect" to accelerate organic reactions, enhanced by microwave irradiation for uniform heating.
Materials
-
Reagent A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Reagent B: 4-Chlorobenzaldehyde (1.0 mmol) (Representative aldehyde)
-
Reagent C: Ethyl cyanoacetate (1.0 mmol)
-
Reagent D: Ammonium Acetate (1.0 mmol)
-
Catalyst: Triethylamine (TEA) (0.5 mmol)
-
Solvent: Deionized Water (4 mL)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM)
Step-by-Step Procedure
-
Charge: In a 10 mL microwave process vial, add Reagents A, B, C, and D.
-
Solvent & Catalyst: Add 4 mL of water followed by TEA. Cap the vial with a PTFE-lined septum.
-
Irradiation: Program the microwave reactor:
-
Temperature: 40 °C (Mild heating prevents decomposition)
-
Hold Time: 20 minutes
-
Stirring: High (600 rpm)
-
-
Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for the aldehyde should disappear.
-
Workup (Precipitation): Pour the reaction mixture into 10 mL of crushed ice/water. The hydrophobic product will precipitate immediately.
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.
Expected Yield: 89–94% Physical State: White to pale yellow solid.
Protocol B: Ionic Liquid Catalyzed Synthesis ([Et3NH][HSO4])
Best for: Scale-up, robust synthesis of sensitive substrates, and catalyst recyclability. Basis: The ionic liquid acts as both a solvent and a Brønsted acid catalyst, stabilizing the charged intermediates in the Knoevenagel step.
Materials
-
Reagents: Same stoichiometry as Protocol A.
-
Catalyst/Solvent: [Et3NH][HSO4] (Triethylammonium hydrogen sulfate) (20 mol% if used as catalyst in EtOH, or 2 mL if used as solvent). Recommendation: Use 20 mol% in Ethanol for ease of workup.
-
Solvent: Ethanol (5 mL)
Step-by-Step Procedure
-
Preparation: Dissolve the aldehyde and active methylene in Ethanol (5 mL) in a round-bottom flask.
-
Activation: Add [Et3NH][HSO4] (0.2 mmol). Stir at room temperature for 5 minutes to activate the carbonyl.
-
Addition: Add the 5-aminopyrazole.
-
Reflux: Heat the mixture to reflux (80 °C) for 45–60 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the intermediate.
-
Workup: Cool to room temperature. The product often crystallizes out upon cooling. If not, add water (5 mL) to induce precipitation.
-
Catalyst Recovery: If using IL as the bulk solvent, the aqueous filtrate containing the IL can be dried under vacuum and reused (up to 4 cycles with <5% yield loss).
Expected Yield: 90–96%[2]
Performance Data & Optimization
The following table summarizes the efficiency of various catalytic systems for this specific MCR based on recent literature.
| Catalytic System | Conditions | Time (min) | Yield (%) | Green Metric | Ref |
| MW / TEA / Water | 40°C, Microwave | 20 | 94 | Excellent (Water, Low Energy) | [1] |
| [Et3NH][HSO4] (IL) | 80°C, Ethanol | 45 | 92 | Good (Recyclable Catalyst) | [2] |
| Acetic Acid (Reflux) | 118°C, Reflux | 180 | 75 | Moderate (Harsh, Volatile) | [3] |
| L-Proline | 80°C, Ethanol | 60 | 88 | Good (Organocatalysis) | [2] |
Troubleshooting Guide
-
Low Yield: Often due to incomplete Knoevenagel condensation. Ensure the aldehyde is fresh (not oxidized to acid). If using Method B, increase catalyst load to 30 mol%.
-
Oily Product: Common with alkyl-substituted pyrazoles. Triturate the oil with cold diethyl ether or a Hexane/Ethanol (9:1) mixture to induce crystallization.
-
Side Products: Formation of bis-pyrazole derivatives can occur if the aldehyde is in large excess. Maintain strict 1:1:1 stoichiometry.
References
-
ChemistrySelect 2024 : Pachipulusu, S. et al. "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions."[3] ChemistrySelect, vol. 9, no. 38, 2024.
-
MDPI Molecules : Ezzrati, A. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, vol. 27, no.[1][4][5] 7, 2022.[1][2][4][6]
-
Arkivoc : Quiroga, J. et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions." Arkivoc, vol. 2009, no.[7] 12, 2009.
-
ACS Omega : Arlan, F. M. et al. "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities." ACS Omega, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Using 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in in-vitro kinase assays
Application Note: Profiling and Optimization of the 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold in Kinase Discovery
Executive Summary
This compound (hereafter referred to as BPP-3A ) is a "privileged scaffold" in kinase inhibitor discovery.[1] Unlike fully optimized clinical candidates (e.g., Ibrutinib or Vemurafenib), BPP-3A serves as a high-value fragment probe and synthetic intermediate .[2][1] Its structural motif—a fused pyrazolo-pyridine ring system with an exocyclic amine—is designed to mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region.[2][1]
This guide details the methodology for using BPP-3A in in-vitro assays to:
-
Establish Baseline Affinity: Determine the ligand efficiency (LE) of the core scaffold against targets like TRKA , TBK1 , and MNK1/2 .[2][1]
-
Validate Binding Modes: Confirm ATP-competitive mechanisms via saturation kinetics.
-
Drive SAR Expansion: Use the 5-bromo position as a "handle" for rapid library generation directly within assay workflows (in-situ click/coupling).[1]
Technical Profile & Mechanism of Action
To effectively use BPP-3A, researchers must understand its "Anatomy of Binding."[2][1] It is not a pan-assay interference compound (PAINS), but a specific hinge-binder.[2][1]
The Pharmacophore
-
Hinge Binder (The Anchor): The pyrazole -NH and the pyridine -N act as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge (e.g., Glu590/Met592 in TRKA).[2][1]
-
The 3-Amine: Provides an additional H-bond donor, often interacting with the "gatekeeper" residue or a conserved glutamate in the
C-helix.[1] -
The 5-Bromo Handle: Directed toward the solvent-exposed region or the hydrophobic pocket II, allowing for Suzuki-Miyaura coupling to extend potency.[2][1]
-
The 6-Phenyl Ring: Occupies the hydrophobic pocket adjacent to the gatekeeper, providing van der Waals contacts.[2][1]
Physicochemical Properties
| Property | Value | Implication for Assay |
| MW | 289.13 g/mol | Fragment-like; expect high Ligand Efficiency (LE) but moderate IC50 (µM range).[1] |
| cLogP | ~2.8 - 3.2 | Moderate lipophilicity.[1] Risk of aggregation in aqueous buffer.[2][1] |
| Solubility (DMSO) | >20 mM | Excellent stock stability.[2][1] |
| Solubility (Buffer) | <50 µM | Critical: Requires carrier (BSA/Detergent) in assay buffer to prevent precipitation. |
Experimental Workflows
Workflow Visualization
The following diagram illustrates the decision matrix for using BPP-3A in kinase profiling.
Figure 1: Operational workflow for integrating BPP-3A into kinase discovery pipelines.
Detailed Protocol: TRKA Kinase Inhibition Assay
This protocol uses BPP-3A as a reference scaffold to assay activity against TRKA (Tropomyosin Receptor Kinase A) , a validated target for this chemotype [1].[2][1]
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF).[1] The scaffold competes with ATP for the kinase active site, preventing the phosphorylation of a biotinylated peptide substrate.[2][1]
Reagents & Preparation
-
Kinase Buffer (KB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical for preventing BPP-3A aggregation), 2 mM DTT.[2][1]
-
Enzyme: Recombinant human TRKA (0.5 nM final).
-
Substrate: Biotin-Poly(Glu,Tyr) (4:1) (200 nM final).
-
ATP:
apparent (typically 10-20 µM for TRKA).[2][1] -
Test Compound: BPP-3A (CAS 405224-24-0).[1]
Step-by-Step Procedure
Step 1: Compound Serial Dilution
-
Prepare a 10 mM stock of BPP-3A in 100% DMSO.[1]
-
Perform a 3-fold serial dilution in DMSO to generate a 10-point curve (Top conc: 1 mM).
-
Intermediate Dilution: Transfer 1 µL of DMSO stock into 49 µL of Kinase Buffer. (This ensures final DMSO is 2% in the intermediate, and 1% in the final well).[2][1]
Step 2: Reaction Assembly (384-well plate)
-
Add 2.5 µL of diluted BPP-3A (or DMSO control).
-
Add 5 µL of TRKA Enzyme solution (diluted in KB).
-
Incubate for 10 minutes at Room Temperature (RT). This allows the scaffold to occupy the hinge region before ATP competition begins.[2][1]
-
Add 2.5 µL of ATP/Substrate Mix to initiate the reaction.[2][1]
Step 3: Detection
-
Incubate for 60 minutes at RT.
-
Add 10 µL of HTRF Detection Mix (Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).[1]
-
Incubate for 1 hour .
-
Read on an HTRF-compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).[2][1]
Data Analysis & Expected Results
-
Ratio Calculation: Ratio =
.[2][1] -
Normalization: $ % Inhibition = 1 - \frac{(Sample - Min)}{(Max - Min)} \times 100 $.[2][1]
-
Expected IC50:
Advanced Application: ATP-Competition Validation
To confirm that BPP-3A is acting as a hinge binder (ATP-competitive) and not an allosteric inhibitor or aggregator, perform the Michaelis-Menten Shift Assay .[1]
Protocol Modification: Run the standard IC50 assay described above at three different ATP concentrations:
Analysis: Calculate the IC50 for each condition. Use the Cheng-Prusoff equation logic:
-
If BPP-3A is ATP-Competitive , the IC50 will increase linearly with ATP concentration.[2][1]
-
If BPP-3A is Non-Competitive , the IC50 will remain constant regardless of ATP concentration.[2][1]
Visualizing the Binding Mode:
Figure 2: Interaction map of BPP-3A within the kinase active site.[2][1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Steep Hill Slope (> 2.0) | Compound Aggregation.[1] | Increase detergent (0.01% Triton X-100 or Brij-35).[1] Spin down stock solutions. |
| No Inhibition (IC50 > 50µM) | Incorrect Kinase State.[2][1] | Ensure the kinase is activated (phosphorylated).[2][1] Some scaffolds bind preferentially to the DFG-in (active) or DFG-out (inactive) state.[1] |
| Precipitation in Well | Low Aqueous Solubility.[2][1] | Limit final DMSO concentration to 1%.[2][1] Ensure intermediate dilution step is performed in buffer with BSA/Detergent.[2][1] |
| Variable Data | DTT Oxidation. | BPP-3A is stable, but the kinase requires reduced conditions.[2][1] Prepare fresh DTT for the kinase buffer.[2][1] |
References
-
Wang, T. et al. (2022).[2][1] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Describes the synthesis and nanomolar activity of derivatives based on the BPP-3A scaffold).
-
Li, Y. et al. (2022).[2][1] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: Validates the scaffold for TBK1 inhibition).
-
Bain, J. et al. (2007).[2][1] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Context: General reference for interpreting kinase selectivity profiles of pyrazolo-pyridine scaffolds).
-
PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information.[2][1] (Context: Physicochemical properties and CAS verification).
Sources
Application Note: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Cancer Research
Part 1: Executive Summary & Mechanistic Rationale
The "Privileged Scaffold" Concept
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1] Its fused heterocyclic core mimics the adenine ring of ATP, allowing it to anchor naturally into the hinge region of protein kinases.
In cancer research, this molecule serves as a critical Lead-Oriented Synthesis (LOS) block. It is rarely the final drug itself but is the structural foundation for potent inhibitors targeting oncogenic drivers such as TBK1 , TRK , CDKs , and Topoisomerase II .
Structural Biology & Binding Mode
To effectively utilize this compound, researchers must understand its binding topology within the kinase ATP-binding pocket:
-
Hinge Binder (Donor/Acceptor): The pyrazole N-H and the pyridine N act as a bidentate hydrogen bond donor/acceptor pair, locking the molecule to the kinase hinge residues.
-
The 3-Amine Handle: Provides an additional hydrogen bond donor and serves as a vector for amide coupling to introduce solubility-enhancing groups or solvent-front binders.
-
The 5-Bromo "Warhead" Handle: This is the critical modification site. The bromine atom is positioned to face the gatekeeper residue or the hydrophobic back pocket. It is chemically primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups that confer selectivity (selectivity filter).
-
The 6-Phenyl Anchor: Occupies the hydrophobic Region II (selectivity pocket), providing van der Waals contacts that stabilize the inhibitor-enzyme complex.
DOT Diagram: Kinase Interaction & Derivatization Logic
The following diagram illustrates the structural logic of transforming this scaffold into a potent inhibitor.
Caption: Structural activity relationship (SAR) workflow transforming the core scaffold into selective kinase inhibitors.
Part 2: Experimental Protocols
Protocol A: Scaffold Derivatization (Suzuki-Miyaura Coupling)
Objective: To replace the 5-bromo group with an aryl moiety to enhance affinity and selectivity. This is the primary step in generating a library of potential inhibitors.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 eq) (e.g., 4-methoxyphenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, dissolve the scaffold and the specific boronic acid in the solvent mixture.
-
Degassing: Bubble Argon or Nitrogen through the solution for 10 minutes to remove oxygen (critical to prevent catalyst deactivation).
-
Catalysis: Add the Palladium catalyst and Base. Seal the vessel.
-
Reaction: Heat to 80–100°C for 2–4 hours (or 1 hour under microwave irradiation at 110°C).
-
Workup: Cool to RT, dilute with Ethyl Acetate, and wash with brine. Dry organic layer over Na₂SO₄.[2]
-
Purification: Concentrate and purify via Flash Column Chromatography (Gradient: Hexane/Ethyl Acetate).
-
Validation: Verify product identity via ¹H-NMR and LC-MS (Expect loss of Br isotopic pattern and appearance of new aryl protons).
Protocol B: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)
Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives against a specific kinase target (e.g., TBK1 or TRKA).
Principle: Measures the amount of ADP produced during the kinase reaction. The scaffold derivatives compete with ATP; effective inhibitors reduce ADP production.
Materials:
-
Kinase Enzyme (e.g., Recombinant Human TBK1, 5-10 ng/well)
-
Substrate (e.g., Myelin Basic Protein or specific peptide)
-
ATP (Ultrapure, at K_m apparent concentration)
-
Test Compounds (Derivatives from Protocol A, dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
Step-by-Step Workflow:
-
Compound Prep: Prepare a 10-point serial dilution of the test compounds in 100% DMSO (e.g., 10 µM down to 0.1 nM).
-
Enzyme Mix: Dilute kinase enzyme in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dispense 2 µL into a 384-well white plate.
-
Inhibitor Addition: Add 1 µL of compound dilution. Incubate for 15 mins at RT to allow inhibitor binding.
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 minutes.
-
Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.
-
Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Read: Measure Luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: To confirm that the inhibitor penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., IRF3 for TBK1 inhibition).
Cell Model: THP-1 (Monocytes) or A549 (Lung Cancer).
Procedure:
-
Seeding: Seed cells at 5 × 10⁵ cells/well in 6-well plates. Culture overnight.
-
Treatment: Treat cells with the derivative (at 1x, 5x, 10x IC₅₀) for 2–4 hours.
-
Control: DMSO only.
-
-
Stimulation (Optional but recommended): If targeting TBK1, stimulate cells with LPS (100 ng/mL) or cGAMP for 1 hour to induce phosphorylation.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase/Protease Inhibitors.
-
Blotting:
-
Primary Antibody: Anti-p-IRF3 (Ser396) or Anti-p-TRK (Tyr490).
-
Loading Control: Anti-GAPDH or Total IRF3/TRK.
-
-
Result Interpretation: A successful "hit" will show dose-dependent disappearance of the phospho-band while total protein levels remain constant.
Part 3: Data Visualization & Analysis
Comparative Activity Table (Hypothetical Data for Validation)
When screening a library derived from the this compound scaffold, organize data as follows to identify Structure-Activity Relationships (SAR):
| Compound ID | R-Group (at 5-Br) | Target | IC₅₀ (Biochemical) | GI₅₀ (Cell Viability) | Selectivity Note |
| Scaffold (Core) | -Br | TBK1 | > 10 µM | > 50 µM | Inactive (Control) |
| Derivative A | 4-Methoxy-phenyl | TBK1 | 150 nM | 2.5 µM | Moderate Potency |
| Derivative B | 3-Fluoro-phenyl | TRKA | 45 nM | 0.8 µM | High Potency |
| Derivative C | Pyridin-4-yl | CDK2 | 200 nM | 5.0 µM | Low Permeability |
Signaling Pathway Impact (TBK1 Example)
The following diagram depicts the downstream effects of inhibiting TBK1 using a derivative of the scaffold.
Caption: Mechanism of action for TBK1 inhibition. The scaffold derivative blocks TBK1, preventing IRF3/NF-κB translocation and reducing cancer cell survival signaling.
References
-
Vertex AI Search. (2025). This compound - MySkinRecipes. Retrieved from
-
National Institutes of Health (NIH). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from
-
National Institutes of Health (NIH). (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from
-
Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from
-
PubChem. (2025). 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine Compound Summary. Retrieved from
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a TBK1 Inhibitor
[1]
Introduction & Scientific Context
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that serves as a critical node in the innate immune response, specifically within the cGAS-STING signaling axis. Upon cytosolic DNA sensing, STING recruits TBK1, which subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the transcription of Type I interferons (IFNs).[1][2]
The compound 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a "privileged scaffold" in kinase inhibitor discovery. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of the kinase ATP-binding pocket. This application note provides a rigorous workflow to validate this specific chemotype as a potent TBK1 inhibitor, moving from cell-free biochemical assays to functional cellular models.
Key Mechanistic Pathway
The following diagram illustrates the signal transduction pathway we aim to interrogate. The inhibitor should block the phosphorylation step between TBK1 and IRF3.
Figure 1: The cGAS-STING-TBK1 signaling axis.[2][3][4] The test compound targets the ATP-binding cleft of TBK1, preventing IRF3 phosphorylation.
Chemical Handling & Preparation[6]
To ensure experimental reproducibility, proper handling of the pyrazolo[3,4-b]pyridine scaffold is critical. This compound is hydrophobic; improper dissolution will lead to precipitation in aqueous buffers, yielding false negatives (IC50 shift).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
-
Solubility Check: Vortex for 1 minute. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)
Objective: Determine the IC50 of the compound against recombinant human TBK1. Principle: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate (e.g., IRF3 peptide or Myelin Basic Protein).[5]
Materials
-
Enzyme: Recombinant human TBK1 (e.g., residues 1–729).
-
Substrate: IRF3 peptide or MBP (Myelin Basic Protein).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Experimental Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (10 points).
-
Dilute these stocks 1:25 into 1X Kinase Buffer to create a 4X working solution (4% DMSO).
-
Note: Final assay DMSO concentration will be 1%.[5]
-
-
Enzyme Reaction Assembly (384-well plate):
-
Step 1: Add 2.5 μL of 4X Compound to the well.
-
Step 2: Add 2.5 μL of TBK1 Enzyme (optimized to ~1-5 ng/well).
-
Step 3: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Step 4: Initiate reaction by adding 5 μL of ATP/Substrate Mix.
-
Critical: Use ATP concentration at Km(app) (typically 10–50 μM for TBK1) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
-
Detection:
-
Incubate kinase reaction for 60 minutes at RT.
-
Add 10 μL ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis:
-
Read Luminescence (RLU).
-
Normalize data: (Sample - Min) / (Max - Min) × 100.
-
Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound inhibits TBK1 in a complex cellular environment by monitoring the phosphorylation of its downstream target, IRF3. Cell Model: THP-1 (Human Monocytes) or RAW264.7 (Murine Macrophages). These lines have robust cGAS-STING pathways.
Experimental Workflow Diagram
Figure 2: Cellular assay workflow for validating TBK1 inhibition.
Step-by-Step Procedure
-
Seeding:
-
Differentiate THP-1 cells with PMA (100 nM) for 24h if adherent macrophages are desired, or use suspension monocytes directly.
-
Density:
cells/well in 6-well plates.
-
-
Treatment:
-
Replace media with fresh media containing the test compound (0.1, 1.0, 10 μM).
-
Include a Vehicle Control (DMSO only) and a Positive Control (e.g., BX795 at 1 μM).
-
Incubate for 1 hour .
-
-
Stimulation:
-
Add a STING agonist to activate TBK1.
-
For Human (THP-1): Transfect 2'3'-cGAMP (2 μg/mL) using digitonin or lipofectamine, or use a membrane-permeable STING agonist.
-
For Mouse (RAW264.7): DMXAA (25 μg/mL) is highly effective.
-
Incubate for 2–3 hours . (Phosphorylation of IRF3 peaks typically at 2-3h post-stimulation).
-
-
Lysis & Blotting:
-
Wash cells with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: TBK1/IRF3 phosphorylation is labile).
-
Run SDS-PAGE and transfer to PVDF/Nitrocellulose.
-
-
Antibodies & Readout:
-
Primary Targets: p-IRF3 (Ser396), Total IRF3, p-TBK1 (Ser172), Total TBK1.
-
Loading Control: GAPDH or Vinculin.
-
Success Criteria: Dose-dependent reduction in p-IRF3 signal without loss of Total IRF3 signal.
-
Data Analysis & Interpretation
When analyzing the pyrazolo[3,4-b]pyridine compound, organize your data as follows to assess efficacy and selectivity.
| Parameter | Assay Type | Metric | Successful Candidate Criteria |
| Potency | ADP-Glo (Biochemical) | IC50 | < 100 nM |
| Efficacy | Western Blot (Cellular) | p-IRF3 Inhibition | > 80% inhibition at 1 μM |
| Cytotoxicity | CellTiter-Glo | CC50 | > 10 μM (Selectivity Index > 100) |
| Functional | ELISA (Supernatant) | IFN- | Dose-dependent reduction |
Troubleshooting Guide (Expert Tips)
-
High Background in Kinase Assay: Ensure the ATP concentration is not too high (>100 μM), which can mask the effect of ATP-competitive inhibitors like pyrazolo-pyridines.
-
No p-IRF3 Signal in Controls: Check the stimulation method. Naked cGAMP does not penetrate cell membranes efficiently without a permeabilization agent (digitonin) or transfection reagent.
-
Compound Precipitation: If the compound crashes out in cell media, reduce the final concentration or ensure the pre-dilution step in media is done slowly with vortexing.
References
-
TBK1 Structure & Function
-
Fitzgerald, K. A., et al. "IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway." Nature Immunology, 2003.
-
-
Pyrazolo[3,4-b]pyridine Scaffolds
-
Li, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[8] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
-
Assay Protocols (ADP-Glo)
-
STING Pathway Activation
-
Burdette, D. L., & Vance, R. E. "STING and the innate immune response to nucleic acids in the cytosol." Nature Immunology, 2013.
-
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Promega ADP-Glo Kinase Assay + TBK1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocol for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary
This Application Note outlines the standardized protocol for the molecular docking of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as Ligand-5Br ). This compound represents a privileged scaffold class known as "adenine mimetics," frequently utilized in the design of inhibitors for kinases such as GSK-3
The presence of the 5-bromo substituent introduces a critical specific requirement: the evaluation of Halogen Bonding (XB) interactions, often overlooked in standard pipelines. This guide integrates high-fidelity ligand preparation, target selection, and specific scoring considerations to ensure experimental reproducibility and high predictive accuracy.
Chemical Identity & Mechanism
The Ligand-5Br functions primarily as a Type I Kinase Inhibitor, binding to the ATP-binding pocket in the active conformation (DFG-in).
| Feature | Chemical Component | Biological Function (In Silico) |
| Scaffold | Pyrazolo[3,4-b]pyridine | Hinge Binder: Mimics the Adenine ring of ATP. Forms bidentate H-bonds with the kinase hinge region. |
| Donor/Acceptor | 3-Amine ( | Solvent/Hinge Interaction: H-bond donor to backbone carbonyls or solvent networks. |
| Halogen | 5-Bromo ( | Sigma-Hole Donor: Potential for halogen bonding with backbone carbonyls or hydrophobic filling of the gatekeeper region. |
| Hydrophobe | 6-Phenyl | Selectivity Filter: Occupies the hydrophobic back-pocket (Region II) or interacts with the catalytic loop. |
Computational Workflow (Logic Map)
The following diagram illustrates the critical path for the docking study, emphasizing the "decision nodes" often missed by junior researchers.
Caption: Integrated workflow for Ligand-5Br docking. Note the parallel processing of Ligand and Protein preparation converging at the Grid Generation step.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)
The pyrazolo[3,4-b]pyridine core is tautomeric.[1] Incorrect tautomer assignment is the #1 cause of docking failure for this scaffold.
-
Structure Generation:
-
Generate the 3D structure of This compound .
-
Critical Step (Tautomerism): Ensure the hydrogen is on the N1 position (1H-isomer), as this is the bioactive conformation for hinge binding in most kinases. The 2H-isomer is generally less favorable for the "adenine-mimetic" binding mode [1].
-
-
Geometry Optimization:
-
Minimize energy using the MMFF94 force field (for speed) or DFT (B3LYP/6-31G)* (for high accuracy, specifically to correctly model the C-Br bond length and charge distribution).
-
Tool Recommendation: Avogadro (Open Source) or Gaussian (Commercial).
-
-
Charge Assignment:
-
Compute Gasteiger-Marsili partial charges.
-
Expert Insight: Manually verify the charge on the 5-Bromo atom. Standard force fields often treat halogens as uniformly negative. For high-precision studies, consider adding a "sigma-hole" pseudo-atom (positive point charge) distal to the Br atom if your docking software supports it (e.g., AutoDock specialized parameters) [2].
-
Phase 2: Target Selection & Preparation
For this protocol, we utilize GSK-3
-
PDB Retrieval:
-
Download PDB ID: 1Q5K (Resolution: 1.94 Å). This structure contains a similar indazole/pyrazolo-pyridine analogue bound to the ATP pocket.
-
-
Cleaning:
-
Remove all crystallographic waters except those bridging the ligand and the "Gatekeeper" residue, if present. For 1Q5K, standard protocol is to remove all waters to allow the hydrophobic 6-phenyl group to displace solvent.
-
Remove co-factors (unless Mg2+ is catalytic and required for the specific assay).
-
-
Protonation:
-
Add polar hydrogens.
-
Assign Kollman United Atom charges.
-
Hinge Region Check: Ensure the backbone amide of Val135 (in GSK-3
) is available as a Hydrogen Bond Donor, and the carbonyl of Asp133 is available as an Acceptor.
-
Phase 3: Grid Generation (Search Space)
-
Center: Define the grid center coordinates based on the centroid of the co-crystallized ligand in 1Q5K.
-
Approximate Coordinates: X=18.5, Y=14.2, Z=24.1 (Verify with specific PDB instance).
-
-
Dimensions:
-
Size:
Å. -
Spacing: 0.375 Å (AutoDock Standard) or 1.0 Å (Vina).
-
Rationale: This box size encompasses the ATP pocket, the hydrophobic back-pocket (for the 6-phenyl group), and the solvent front (for the 3-amine).
-
Phase 4: Docking Execution
-
Software: AutoDock Vina (Recommended for speed/accuracy balance) or Schrödinger Glide (for industrial pipelines).
-
Parameters (Vina):
-
exhaustiveness = 32 (Higher than default 8 to ensure convergence of the phenyl ring rotation).
-
num_modes = 10.
-
energy_range = 4 kcal/mol.
-
Data Analysis & Interpretation
Expected Binding Mode (Validation Criteria)
A successful docking pose must exhibit the following interactions. If these are absent, the pose is likely an artifact.
| Interaction Type | Ligand Atom | Protein Residue (GSK-3 | Distance Constraint |
| H-Bond (Acceptor) | Pyridine N7 | Val135 (Backbone NH) | 2.8 - 3.2 Å |
| H-Bond (Donor) | Pyrazole NH (N1) | Asp133 (Backbone CO) | 2.8 - 3.2 Å |
| Pi-Cation / Hydrophobic | 6-Phenyl Ring | Phe67 / Val70 | < 4.5 Å (Centroid) |
| Halogen Bond (XB) | 5-Bromo | Tyr134 or Backbone Carbonyls | Angle |
Interpretation of the 5-Bromo Interaction
The 5-Bromo substituent is not merely a space-filler. In high-quality docking solutions, look for the C-Br···O angle.
-
Optimal XB Geometry: The angle
should be . -
Steric Clash: If the Br atom is within 3.0 Å of a non-polar group without specific geometry, it may be an artifact of soft van der Waals potentials.
Troubleshooting & Optimization
-
Issue: The 6-phenyl ring clashes with the Gatekeeper residue.
-
Solution: The 6-phenyl group requires a "flexible receptor" approach if the pocket is tight. Consider enabling side-chain flexibility for Phe67 or Tyr134 in the docking config.
-
-
Issue: Ligand binds in "flipped" orientation (Amine pointing inward).
-
Solution: This is a common decoy. Verify the H-bond network at the hinge. The Pyrazolo[3,4-b]pyridine core is asymmetric; the N1-H / N7 pair is the obligate hinge binder.
-
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810-1838. Link
-
Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and use cases. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
-
Bhat, A., et al. (2016).[1] Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolo[3,4-b]Pyridin-3-Amine Derivatives. Chemical Biology Interface, 6, 357–365.[1] 1
-
RCSB Protein Data Bank. Structure 1Q5K: Crystal structure of GSK3beta with inhibitor. Link
Sources
Comprehensive Application Note: Analytical Characterization of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
[1]
Executive Summary & Context
The compound 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., BTK, JAK, and MAPK pathways).[1] The fused pyrazolo-pyridine core mimics the purine ring of ATP, allowing it to anchor effectively in the kinase hinge region.
However, the specific substitution pattern—a primary amine at C3, a heavy halogen at C5, and a lipophilic phenyl group at C6—presents unique analytical challenges.[1] These include tautomeric equilibrium at the N1/N2 position, potential for peak tailing in reverse-phase chromatography due to the basic pyridine nitrogen, and low aqueous solubility.[1]
This guide provides a validated analytical framework for the structural elucidation, purity profiling, and solid-state characterization of this New Chemical Entity (NCE).
Structural Elucidation (Identity)
Establishing the identity of this molecule requires confirming the regiochemistry of the bromine/phenyl substituents and the integrity of the amine group.
High-Resolution Mass Spectrometry (HRMS)
The presence of Bromine provides a distinct isotopic signature that serves as a primary diagnostic tool.
-
Technique: ESI-TOF or ESI-Orbitrap (Positive Mode).[1]
-
Theoretical Mass (M+H)+:
-
Diagnostic Criteria:
-
Isotope Pattern: A near 1:1 ratio of the M and M+2 peaks is mandatory. Any deviation suggests debromination or interference.
-
Nitrogen Rule: Even nominal mass (288/290 Da) indicates an even number of nitrogens (4), consistent with the formula
.[1]
-
Nuclear Magnetic Resonance (NMR)
The regio-positioning of the Bromine at C5 is confirmed by the loss of coupling on the pyridine ring, leaving a distinct singlet at C4.
Solvent Selection: DMSO-
Expected
NMR Assignment Table (DMSO-
, 500 MHz)
| Position | Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Pyraz-NH | N-H | 12.0 - 13.5 | Broad Singlet | 1H | Highly deshielded; indicates 1H-tautomer dominance in DMSO. |
| C4-H | Ar-H | 8.3 - 8.6 | Singlet | 1H | Critical Signal. Being a singlet confirms C5 is substituted (Br). If C5 were H, this would be a doublet.[1] |
| Ph-H | Ar-H | 7.4 - 7.8 | Multiplet | 5H | Overlapping signals for the phenyl ring at C6. |
| C3- | 5.5 - 6.5 | Broad Singlet | 2H | Exchangeable with |
Note on Tautomerism: The 1H-pyrazolo[3,4-b]pyridine core can exist in equilibrium with the 2H-form.[1][2][3] In DMSO, the 1H-form is generally thermodynamically preferred, stabilized by the C3-amine.[1]
Chromatographic Purity Profiling (HPLC/UPLC)
The basic pyridine nitrogen (pKa ~3-4) and the primary amine (pKa ~4-5) create a "dual basic" system.[1] On standard C18 silica columns at neutral pH, these groups protonate, interacting with residual silanols to cause severe peak tailing.[1]
Method Development Strategy
Two robust approaches are recommended. Approach A is preferred for MS-compatibility; Approach B is preferred for maximum peak sharpness and loading capacity.
Approach A: Acidic Ion-Suppression (MS Compatible)
Uses Formic Acid or TFA to fully protonate the basic centers, ensuring they exist as a single ionic species.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).[1]
-
Pros: High sensitivity for MS.
-
Cons: Lower retention of the polar amine species; potential for fronting if overloaded.
Approach B: High pH Neutralization (Best Peak Shape)
Uses Ammonium Bicarbonate (pH 10) to deprotonate the amine and pyridine, rendering the molecule neutral and lipophilic.[1]
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile.[4]
-
Column: Must be Hybrid Silica (e.g., Waters XBridge or Phenomenex Gemini NX) to survive high pH.[1]
-
Pros: Sharp symmetrical peaks; excellent separation of synthesis impurities (e.g., des-bromo analogs).[1]
Standard Protocol (Approach B - High pH)
-
System: HPLC with PDA Detector.
-
Column: Waters XBridge C18,
.[1] -
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 254 nm (aromatic core) and 280 nm.[1]
-
Gradient:
| Time (min) | % Mobile Phase A (pH 10 Buffer) | % Mobile Phase B (MeCN) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Solid-State Characterization
For drug development, the physical form is as critical as chemical purity.[1] The planar nature of the pyrazolopyridine core promotes
Powder X-Ray Diffraction (PXRD)[1]
-
Purpose: Fingerprinting the crystal form.
-
Expectation: High crystallinity due to the rigid aromatic scaffold and H-bond donors/acceptors (Amine/Pyridine N).[1]
-
Protocol: Scan 2
from 3° to 40°. -
Key Insight: If the material is amorphous (halo pattern), it indicates instability.[1] Recrystallization from Ethanol/Water or IPA is recommended to stabilize a crystalline polymorph.
Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry):
-
TGA (Thermogravimetric Analysis):
-
Essential to distinguish between a true polymorph and a solvate/hydrate.
-
Visualized Workflows
Diagram 1: Analytical Characterization Workflow
This flowchart illustrates the logical sequence from crude synthesis to validated material.
Caption: Logical workflow for the characterization of this compound, ensuring structural integrity before purity and physical form analysis.
Diagram 2: HPLC Method Development Decision Tree
Selecting the correct pH is critical for amino-pyrazolopyridines to avoid peak tailing.
Caption: Decision matrix for HPLC mobile phase selection. High pH (Basic) is recommended for routine purity analysis to suppress ionization of the pyridine nitrogen.[1]
References
-
MDPI Molecules. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link][1]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Bromine Patterns). Retrieved from [Link]
-
Chromatography Online. (2015).[1] Developing HPLC Methods for Biomolecule and Basic Compound Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel TBK1 inhibitors. Retrieved from [Link]
Use of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in organic electronics
Application Note: High-Purity Integration of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Organic Electronics
Abstract
This technical guide details the strategic utilization of This compound (CAS: 583039-87-6) as a high-value scaffold for the synthesis of Donor-Acceptor (D-A) organic semiconductors. While historically prominent in medicinal chemistry as a kinase inhibitor intermediate, this heterocyclic core exhibits significant electron-deficient character, making it an ideal electron-transporting (n-type) building block for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides validated protocols for its purification, functionalization via palladium-catalyzed cross-coupling, and integration into optoelectronic devices.
Material Properties & Strategic Utility
The pyrazolo[3,4-b]pyridine core offers a unique "push-pull" electronic architecture when functionalized. In the context of organic electronics, the specific utility of the 5-bromo-6-phenyl derivative stems from three structural features:
-
Electron Deficiency (Acceptor Core): The fused pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.
-
Orthogonal Functionalization Handles:
-
C-5 Bromine: A reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend π-conjugation.
-
C-3 Amine: A site for condensation reactions (e.g., Schiff base formation) or solubilizing group attachment to prevent aggregation-caused quenching (ACQ).
-
-
Thermal Stability: The phenyl group at C-6 provides steric bulk, enhancing the glass transition temperature (
) and morphological stability of thin films.
Table 1: Key Physicochemical Specifications
| Property | Specification | Relevance to Electronics |
| Molecular Weight | 289.13 g/mol | Suitable for vacuum thermal evaporation. |
| Purity (HPLC) | Must be | |
| Electronic Character | n-type (Acceptor) | Electron Transport Layer (ETL) or Host material. |
| Solubility | DMSO, DMF, THF | Compatible with solution processing (Spin-coating). |
| Melting Point | >250°C | High thermal resistance for device longevity. |
Synthetic Protocol: Construction of D-A Chromophores
To utilize this scaffold in OLEDs, the conjugation length must be extended to modulate the bandgap. The following protocol describes the synthesis of a Donor-Acceptor (D-A) Deep Blue Emitter via Suzuki coupling with a triphenylamine donor.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Couple 4-(diphenylamino)phenylboronic acid to the C-5 position.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: 4-(diphenylamino)phenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cycle with Argon (
) three times. -
Dissolution: Charge the flask with the Substrate and Boronic Acid. Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Degassing: Bubble
through the solution for 20 minutes. Critical: Oxygen poisons the Pd catalyst and leads to homocoupling defects. -
Catalysis: Add the Pd catalyst and aqueous base counter-flow to
. -
Reflux: Heat to 100°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with DCM/Water. Dry organic layer over
. -
Isolation: Concentrate in vacuo and precipitate in cold methanol.
Purification Protocol: Gradient Sublimation[1]
For organic electronics, chemical purity (NMR clean) is insufficient; electronic purity (trap-free) is required. Impurities acting as charge traps reduce mobility and device lifetime.
Protocol B: High-Vacuum Gradient Sublimation
-
Equipment: Three-zone tube furnace with quartz liner.
-
Vacuum: Turbomolecular pump (
Torr).
-
Loading: Place the chemically purified derivative (from Protocol A) in a quartz boat at the source zone.
-
Evacuation: Pump down to
Torr. Hold for 1 hour to outgas solvents. -
Gradient Setup:
-
Source Zone:
(approx. 260–290°C, material dependent). -
Deposition Zone: Gradient from 200°C
100°C.
-
-
Collection: The target material will crystallize in a specific temperature band. Volatile impurities travel further; heavy residues remain in the boat.
-
Validation: Verify purity via HPLC (>99.9%) and PL quantum yield measurement.
Device Integration: OLED Fabrication
The derivative serves as the Emissive Layer (EML) or Electron Transport Layer (ETL) .
Device Architecture & Energy Level Diagram
The following Graphviz diagram illustrates the synthesis workflow and the electronic energy alignment in a standard OLED stack.
Caption: Figure 1. (Left) Synthetic workflow converting the 5-bromo scaffold into electronic-grade material. (Right) Energy level alignment showing the derivative functioning as an electron-accepting emissive layer.
Fabrication Steps:
-
Substrate Cleaning: Indium Tin Oxide (ITO) glass is ultrasonicated in acetone, isopropanol, and DI water, followed by UV-Ozone treatment (20 min) to increase work function.
-
Hole Transport Layer (HTL): Deposit NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) via thermal evaporation (40 nm).
-
Emissive Layer (EML): Deposit the Sublimed Pyrazolo-Pyridine Derivative (30 nm).
-
Note: Can be co-deposited with a host (e.g., CBP) if used as a dopant.
-
-
Electron Transport Layer (ETL): Deposit TPBi (30 nm) to facilitate electron injection.
-
Cathode: Deposit LiF (1 nm) / Al (100 nm) through a shadow mask.
Characterization & Validation
To ensure the material meets "Electronic Grade" standards, perform the following checks:
-
Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in acetonitrile with
electrolyte.-
Expected Result: Reversible reduction wave (characteristic of the electron-deficient pyrazolo-pyridine core).
-
-
Photoluminescence (PL): Measure solution and thin-film PL.
-
Success Metric: High Quantum Yield (
) indicates successful suppression of non-radiative decay channels.
-
-
Thermal Analysis (TGA/DSC):
-
Requirement:
(decomposition temp) > 300°C to survive the sublimation process.
-
References
-
Gondek, E., et al. (2012).[1] "Novel dipyrazolopyridine derivatives as deep blue emitters for polymer based organic light emitting diodes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 610-613. Link
-
Danel, K. S., et al. (2020).[2] "Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design." Polymers, 12(11), 2707. Link
-
Bedwell, E. V., et al. (2023).[3] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry, 21, 9362-9370. Link
-
Sigma-Aldrich. "High-Purity Sublimed Materials for Organic Electronic Devices." Technical Application Note. Link
Sources
- 1. Novel dipyrazolopyridine derivatives as deep blue emitters for polymer based organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Application Note: Modular Synthesis of 5-Bromo-6-Phenyl-1H-Pyrazolo[3,4-b]pyridin-3-amine Scaffolds
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitor design (e.g., TRK, GSK-3, and CDK inhibitors) [1].[1][2] This application note details a robust, validated protocol for synthesizing 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine .
Unlike generic procedures, this guide addresses the specific challenge of introducing the 6-phenyl substituent before scaffold cyclization to ensure regiochemical purity, followed by a late-stage C-5 bromination to enable divergent library synthesis. The resulting molecule possesses three orthogonal vectors for diversification:
-
C-5 Bromide: Suzuki/Buchwald-Hartwig couplings.[1]
-
N-1 Nitrogen: Alkylation (though often left unsubstituted for H-bonding in the hinge region).[1]
Retrosynthetic Logic & Strategy
The synthesis is designed to avoid the regioselectivity issues often encountered when arylating pre-formed halogenated pyridines.[1][2] We utilize a "Pyridone Route" to construct the pyridine core with the phenyl ring already in place.[1][2]
Strategic Workflow (Graphviz)[2]
Figure 1: Retrosynthetic pathway prioritizing regiocontrol.[1][2] The phenyl group is installed early via condensation, avoiding complex cross-coupling isomer mixtures later.[1][2]
Detailed Experimental Protocols
Phase 1: Construction of the Pyridine Core
Objective: Synthesis of 2-chloro-6-phenylnicotinonitrile.[1] Rationale: Direct arylation of 2,6-dichloronicotinonitrile can yield mixtures of 2- and 6-substituted products.[1] The de novo synthesis via a pyridone intermediate guarantees the 6-phenyl placement [2].[1]
Step 1A: Enaminone Formation & Cyclization[1][2]
-
Reagents: Acetophenone (10 mmol),
-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol). -
Procedure:
-
Cyclization:
-
Dissolve the crude enaminone in EtOH (20 mL).
-
Add 2-cyanoacetamide (10 mmol) and Sodium Ethoxide (2 equivalents, 21 wt% in EtOH).
-
Reflux for 4–6 hours.[1][2] The solution will turn dark, and a precipitate (sodium salt of the pyridone) may form.[2]
-
Workup: Cool to RT. Acidify with 1M HCl to pH 3–4. The pyridone (6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ) will precipitate.[1] Filter, wash with water and cold EtOH.[1][2] Dry in vacuo.[1][2]
-
Step 1B: Aromatization/Chlorination[1][2]
-
Reagents: Pyridone intermediate (from Step 1A), Phosphorus Oxychloride (
, excess). -
Safety Note:
is highly corrosive and reacts violently with water.[1][2] Perform in a fume hood. -
Procedure:
-
Suspend the pyridone (5 g) in
(25 mL). Optional: Add catalytic (0.1 eq) to accelerate the reaction.[2] -
Reflux at 100–110°C for 3–5 hours until the solution becomes clear.
-
Quench: Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!).
-
Isolation: Neutralize with saturated
or (keep T < 20°C). Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over , and concentrate.[1][2] -
Result: 2-chloro-6-phenylnicotinonitrile (Off-white solid).[1]
-
Phase 2: Formation of the Pyrazolo[3,4-b]pyridine Scaffold
Objective: Cyclization to 3-amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine.[1] Mechanism: Nucleophilic aromatic substitution of the 2-chloro group by hydrazine, followed by intramolecular attack on the nitrile [3].[1]
-
Reagents: 2-chloro-6-phenylnicotinonitrile (1.0 eq), Hydrazine Hydrate (80% aqueous solution, 5.0 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Reflux (80°C) for 3–6 hours.
-
Observation: A heavy precipitate usually forms during reflux.[1][2]
-
Workup: Cool to 0°C. Filter the solid. Wash with cold water (to remove hydrazine salts) and cold ethanol.[2]
-
Purification: Recrystallize from Ethanol/DMF if necessary.
-
Characterization: 1H NMR should show the disappearance of the pyridine C-2 proton and appearance of a broad singlet (
) around 5.0–6.0 ppm and a broad singlet ( ) >12.0 ppm.[1][2]
Phase 3: Regioselective C-5 Bromination
Objective: Synthesis of this compound.[1] Rationale: The 3-amino group activates the ring.[1] Electrophilic bromination occurs preferentially at the 5-position (beta to the pyridine nitrogen) [4].[1][2]
-
Reagents: Scaffold (from Phase 2, 1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (anhydrous).[2]
-
Procedure:
-
Dissolve the scaffold in DMF (approx. 5–10 mL per gram).
-
Add NBS portion-wise over 15 minutes to avoid over-bromination or exotherms.
-
Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 2–4 hours.
-
Monitoring: LC-MS is critical here to distinguish between mono-bromo and di-bromo (rare) species.[1]
-
Workup: Pour the reaction mixture into 10 volumes of ice water. The product should precipitate as a yellow/tan solid.[1][2]
-
Filtration: Collect the solid, wash thoroughly with water to remove succinimide byproducts.[1][2]
-
Drying: Dry in a vacuum oven at 45°C.
-
Library Diversification (Analogs)
Once the This compound core is synthesized, it serves as a master key for analog generation.[1]
Diversification Decision Tree (Graphviz)[2]
Figure 2: Divergent synthesis strategy. Path A modifies the hydrophobic tail; Path B modifies the hinge-binding motif.[1]
Protocol: Suzuki Coupling at C-5[1]
-
Mix: Core (1 eq), Aryl Boronic Acid (1.5 eq),
(3 eq). -
Solvent: Dioxane:Water (4:1). Degas with Argon.
-
Catalyst:
(5 mol%) or . -
Conditions: Microwave at 120°C for 30 min or Reflux 8h [4].
Analytical Validation & QC
| Parameter | Specification | Method |
| Appearance | Yellow to Tan Solid | Visual |
| Purity | >95% | HPLC (C18, H2O/MeCN + 0.1% FA) |
| Identity | [M+H]+ matches calc.[1][2] mass | LC-MS (ESI+) |
| 1H NMR | Diagnostic Singlet (C-4 H) | ~8.5–9.0 ppm (deshielded by Br) |
| 1H NMR | Broad Singlet (NH2) | ~5.5 ppm (exchangeable with D2O) |
Troubleshooting:
-
Issue: Low yield in cyclization.
-
Issue: Incomplete bromination.
-
Fix: Add 0.1 eq more NBS. If solubility is poor in DMF, warm slightly to 40°C, but watch for side reactions.
-
References
-
Review of Scaffold: Fassihi, A. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[1][2] Molecules, 2020.[1][2]
-
Pyridone Route Logic: Misra, R. et al. "Synthesis of 2-chloro-6-phenylnicotinonitrile."[1] Organic Syntheses, Coll.[1][2][3] Vol. 4, p.166. (Adapted logic from general 2-chloronicotinonitrile synthesis).
-
Cyclization Mechanism: Scientific Team. "Synthesis of 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE." ChemicalBook.[1][2]
-
Bromination & Coupling Protocols: Wang, Y. et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."[1][2] RSC Advances, 2020.[1][2]
Sources
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in anti-inflammatory research
Application Note: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine A Privileged Scaffold for the Development of p38 MAPK and JNK Inhibitors in Anti-Inflammatory Research[1][2]
Executive Summary
This compound (CAS: 583039-87-6) acts as a high-value "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pockets of serine/threonine kinases.[1][2] In anti-inflammatory research, this compound serves two critical roles:
-
Direct Probe: As a low-molecular-weight fragment for fragment-based drug discovery (FBDD) screening against targets like p38 MAPK and JNK , which regulate cytokine production (TNF-
, IL-6).[1][2] -
Synthetic Precursor: The primary amine at the C3 position is the essential vector for derivatization (e.g., urea or amide linkage) to generate nanomolar-potency inhibitors that mimic the hydrogen bonding of ATP's adenine ring.[2]
This guide details the physiochemical handling, derivatization strategies, and biological validation protocols required to utilize this scaffold in inflammation assays.[2]
Chemical Profile & Handling
| Property | Specification | Application Note |
| CAS Number | 583039-87-6 | Use for database verification.[1][2] |
| Molecular Weight | 289.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| Solubility | DMSO (>20 mg/mL) | Insoluble in water.[1][2] Prepare 10 mM stocks in anhydrous DMSO. |
| Storage | -20°C (Desiccated) | Hygroscopic. Avoid freeze-thaw cycles.[1][2] |
| Key Moiety 1 | 3-Amino Group | The "Hinge Binder."[1][2] Forms H-bonds with the kinase hinge region (e.g., Met109 in p38 |
| Key Moiety 2 | 5-Bromo / 6-Phenyl | Hydrophobic "Gatekeepers."[1][2][3] These occupy the hydrophobic back-pocket, conferring selectivity over other kinases.[1][2] |
Mechanism of Action: Kinase Inhibition in Inflammation
The therapeutic potential of this scaffold lies in its ability to intercept the MAPK Signaling Pathway .[2][4] By occupying the ATP-binding site of p38 MAPK or JNK, the compound prevents the phosphorylation of downstream transcription factors (like ATF2 and c-Jun), thereby blocking the transcription of pro-inflammatory cytokines.[2]
Pathway Visualization
The following diagram illustrates the specific intervention point of the scaffold within the inflammatory cascade.
Caption: Logical flow of MAPK signaling showing the specific inhibition of p38/JNK by the pyrazolo-pyridine scaffold, preventing downstream cytokine release.
Experimental Protocols
Protocol A: Chemical Derivatization (Lead Optimization)
Rationale: While the free amine has weak inhibitory activity, converting it to a urea derivative significantly enhances potency by accessing the "DFG-out" pocket of the kinase.[2]
Objective: Synthesize a urea derivative to increase binding affinity.
-
Reagents: this compound (1.0 eq), Aryl isocyanate (1.1 eq), Triethylamine (1.5 eq), Anhydrous THF.
-
Procedure:
-
Dissolve the scaffold (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Add Triethylamine (1.5 eq) and stir at Room Temperature (RT) for 10 min.
-
Dropwise add the Aryl isocyanate (e.g., Phenyl isocyanate) (1.1 eq).[1][2]
-
Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2]
-
Workup: Cool to RT. The urea product often precipitates.[1][2] Filter and wash with cold ether.[1][2]
-
Yield Check: Verify structure via H-NMR (Look for urea -NH protons ~9.0-10.0 ppm).[1][2]
-
Protocol B: In Vitro Kinase Assay (p38 MAPK Inhibition)
Rationale: Quantify the IC50 of the scaffold or its derivatives against the purified enzyme.[1][2]
System: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1][2]
-
Preparation:
-
Prepare 3x serial dilutions of the compound in DMSO (Top conc: 10 µM).
-
Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]
-
-
Reaction:
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add Development Reagent (Eu-labeled antibody).[1][2] Read TR-FRET signal.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to determine IC50.[1][2]
Protocol C: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)
Rationale: Validate if the compound can penetrate cell membranes and inhibit cytokine production in a living system.[1][2]
Cell Line: RAW 264.7 (Murine Macrophages).[1][2]
Readout: ELISA for TNF-
-
Seeding:
-
Seed RAW 264.7 cells at
cells/well in 96-well plates (DMEM + 10% FBS). -
Incubate overnight at 37°C, 5% CO2.
-
-
Pre-treatment:
-
Stimulation:
-
Harvest:
-
Quantification:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High hydrophobicity (LogP > 3).[1][2] | Limit final DMSO concentration to 0.5%. Use intermediate dilution in culture media before adding to cells.[1][2] |
| Weak Potency (IC50 > 10 µM) | The free amine is a weak binder.[2] | The compound is likely a fragment.[1][2] Proceed to Protocol A to derivatize the amine into a urea or amide.[1][2] |
| Cytotoxicity | Off-target effects.[1][2] | Perform an MTT/CCK-8 assay in parallel. Ensure anti-inflammatory effect occurs at non-toxic concentrations.[1][2] |
References
-
Variya, H. H., et al. (2019).[2][5] "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial and Antioxidant Candidates." Current Chemistry Letters, 8(3), 121-130.[2]
-
Wenglowsky, S., et al. (2012).[2] "Pyrazolo[3,4-b]pyridine kinase inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 22(11), 1305-1320.[2]
-
Kumar, H., et al. (2022).[2][6] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2263.[2]
-
Bain, J., et al. (2007).[2] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.[2] (Reference for p38 MAPK inhibitor selectivity profiles).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS#:1289189-96-3 | 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Chemsrc [chemsrc.com]
- 3. aablocks.com [aablocks.com]
- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis Division Subject: Optimization of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Yield Ticket ID: PYR-SYN-005-BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are encountering yield fluctuations in the synthesis of This compound . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., PLK1, GSK-3 targeting). The synthesis typically hinges on the hydrazine-mediated cyclization of a 2-chloro-nicotinonitrile precursor.
Low yields in this specific reaction are rarely due to "bad chemistry" but rather physical constraints (solubility) or competing kinetics (hydrolysis vs. cyclization).
This guide deconstructs the protocol into a self-validating workflow.
Part 1: The Validated Synthetic Pathway
To ensure we are troubleshooting the same baseline, refer to the standard industrial route below. The critical failure point is Step 3 , where the 5-bromo and 6-phenyl substituents create a unique steric and electronic environment that affects the rate of hydrazine attack.
Figure 1: Validated synthetic route. Step 3 (Red) is the primary bottleneck for yield optimization.
Part 2: Critical Troubleshooting (FAQ & Diagnostics)
Issue A: "My reaction turns into a thick paste and conversion stops at 60%."
Diagnosis: Solubility-limited kinetics. The 6-phenyl group makes the intermediate highly planar and lipophilic, while the forming product is even less soluble. If the product precipitates too early, it traps unreacted starting material in the crystal lattice (occlusion).
The Fix: Switch Solvent Systems.
Ethanol is the standard literature solvent, but it often fails for 6-phenyl derivatives due to low boiling point (
| Solvent | Boiling Point | Solubility of Intermediate | Recommendation |
| Ethanol | 78°C | Low | Avoid for phenyl-substituted analogs. |
| n-Butanol | 117°C | Moderate | Preferred. Higher temp drives |
| Dioxane | 101°C | High | Good for kinetics, but makes workup (precipitation) harder. |
Protocol Adjustment:
Use n-Butanol at
Issue B: "I see a new spot on TLC, but it's not the product."
Diagnosis: Nitrile Hydrolysis (The "Dead-End" Amide).
If moisture is present and the hydrazine is old, the nitrile group (
The Fix: Reagent Quality Control.
-
Hydrazine Hydrate Grade: Ensure you are using 98-100% Hydrazine Hydrate (not the 35% or 50% aqueous solutions often found in undergrad labs). Water promotes hydrolysis over substitution.
-
Stoichiometry: Use a large excess (5–10 equivalents). Hydrazine acts as both the nucleophile and the acid scavenger (trapping HCl).
-
Order of Addition: Bring the solvent/precursor to reflux first, then add hydrazine dropwise. This favors the high-energy substitution pathway over the lower-energy hydrolysis.
Issue C: "I lost the Bromine atom during the reaction."
Diagnosis: Hydrodehalogenation.
While rare without a metal catalyst, hydrazine is a reducing agent. If you used
The Fix: Metal Scavenging.
-
If Step 2 (Chlorination) or earlier steps involved any metal catalysis, treat the intermediate with a metal scavenger (e.g., SiliaMetS®) or wash with EDTA before the hydrazine step.
-
Validation: Check the crude NMR. If the signal at C5 becomes a doublet (proton), you have debrominated.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound from 2-chloro-5-bromo-6-phenylnicotinonitrile.
Reagents:
-
Precursor: 2-chloro-5-bromo-6-phenylnicotinonitrile (1.0 eq)
-
Reagent: Hydrazine monohydrate (98%, 10.0 eq)
-
Solvent: n-Butanol (10 mL per gram of precursor)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the Precursor and n-Butanol. Fit with a reflux condenser and a drying tube (calcium chloride).
-
Heating: Heat the suspension to
C. The solid may not fully dissolve; this is acceptable. -
Addition: Add Hydrazine monohydrate dropwise over 5 minutes.
-
Observation: The color typically shifts from pale yellow to deep orange/fluorescent yellow.
-
-
Reaction: Reflux (
C) for 4–6 hours.-
Monitor: TLC (50% EtOAc/Hexane). The starting material (high
) should disappear. The product will be a lower fluorescent spot.
-
-
Workup (The "Crash" Method):
-
Cool the mixture slowly to Room Temperature.
-
Critical Step: Do not pour into water yet. Cool further to
C to maximize precipitation. -
Filter the solid.
-
Wash 1: Cold n-Butanol (removes soluble impurities).
-
Wash 2: Water (removes hydrazine salts).
-
Wash 3: Diethyl ether or Pentane (aids drying).
-
-
Purification:
-
If purity <95%, recrystallize from DMF/Water (dissolve in hot DMF, add water until turbid, cool). Avoid Ethanol recrystallization as solubility is too low.
-
Part 4: Logic Map for Troubleshooting
Use this decision tree to diagnose yield failures in real-time.
Figure 2: Decision matrix for post-reaction analysis.
References
-
General Synthesis of Pyrazolo[3,4-b]pyridines
- Title: Synthesis and biological evaluation of new 3-substituted-pyrazolo[3,4-b]pyridine deriv
- Source:European Journal of Medicinal Chemistry (via ScienceDirect/PubMed context).
- Context: Establishes the standard hydrazine cycliz
-
Bromination & Precursor Chemistry
-
Title: Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.[1]
- Source: US P
- Context: Describes the stability of the 5-bromo substituent on the pyridine ring during nucleophilic
-
-
Solubility & Purification
- Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues.
- Source: ACS Publications (Journal of Medicinal Chemistry context).
- Context: Discusses the solubility challenges of phenyl-substituted pyrazolopyridines and the necessity of polar aprotic solvents for purific
Sources
Technical Support Center: Optimizing Assays with 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Case Reference: CAS 405224-24-0 | Scaffold: Pyrazolo[3,4-b]pyridine Support Level: Senior Application Scientist Status: Active Guide
Executive Summary & Compound Profile
The Challenge:
Researchers frequently report inconsistent IC
Root Cause Analysis: This compound features a rigid, planar, fused bicyclic heteroaromatic system (pyrazolo[3,4-b]pyridine) substituted with a lipophilic phenyl ring and a bromine atom.
-
High Lipophilicity (cLogP > 3.5): The bromine and phenyl substituents significantly increase the partition coefficient, driving the molecule out of the aqueous phase.
- -Stacking Aggregation: The planar geometry encourages the formation of colloidal aggregates in aqueous buffers. These colloids can sequester enzymes, leading to false-positive inhibition (promiscuous inhibition) rather than specific binding.
-
Tautomeric Complexity: The 1H-pyrazole moiety possesses an acidic proton, making solubility pH-dependent.
Critical Solubility Protocols
A. Stock Solution Preparation (The "Golden Rule")
Never attempt to dissolve this compound directly in aqueous buffer.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 20-50
L) to avoid freeze-thaw cycles. Store at -20°C. -
Visual Check: Vortex vigorously. Ensure no micro-particulates are visible. If cloudy, sonicate for 5 minutes at 40°C.
B. The "Intermediate Dilution" Step
The Error: Direct dilution from 10 mM DMSO stock into 100% aqueous buffer (e.g., 1:1000 dilution) often causes "crashing out" (rapid precipitation).
The Fix: Use a serial dilution scheme that maintains a constant DMSO concentration during the dilution series, or use an intermediate solvent step.
Recommended Workflow:
-
Compound Plate: Perform serial dilutions in 100% DMSO .
-
Intermediate Plate: Transfer a small volume (e.g., 1
L) from the Compound Plate to an Intermediate Plate containing buffer with surfactant (e.g., 19 L). -
Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate.
Assay Buffer Optimization
To prevent aggregation-based inhibition, the assay buffer must be modified to stabilize the monomeric form of the compound.
| Component | Recommended Conc. | Mechanism of Action |
| Triton X-100 | 0.01% – 0.1% | Non-ionic detergent. Disrupts colloidal aggregates by lowering surface tension. Critical for preventing false positives. |
| Tween-20 | 0.005% – 0.05% | Alternative to Triton. often gentler on sensitive kinase enzymes. |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | Acts as a "carrier" protein to keep lipophilic molecules in solution. Warning: High concentrations (>1 mg/mL) may reduce apparent potency due to protein binding. |
| DMSO (Final) | 1% – 2% | Maintains solubility. Ensure the enzyme tolerates this percentage. |
Visualization: Solubility Optimization Workflow
Caption: Step-by-step dilution workflow designed to prevent precipitation shock when moving from organic solvent to aqueous buffer.
Troubleshooting & FAQs
Q1: My IC shifts significantly when I change the enzyme concentration. What is happening?
Diagnosis: This is a hallmark of aggregation-based inhibition .
Explanation: If the compound forms a colloid, it inhibits the enzyme by sequestration (adsorption). If you increase the enzyme concentration, you saturate the colloid surface, and the apparent inhibition decreases (IC
Q2: The Hill Slope of my dose-response curve is steep (> 2.0).
Diagnosis: Likely precipitation or non-specific binding. Explanation: A Hill slope significantly greater than 1.0 (standard binding) often indicates a phase transition (precipitation) occurring at a specific concentration threshold, rather than 1:1 binding. Action: Check solubility using dynamic light scattering (DLS) or simply measure absorbance at 650 nm (turbidity) across the concentration range.
Q3: Can I use this compound in cell-based assays?
Answer: Yes, but cellular uptake is distinct from enzymatic assay solubility. Guidance:
-
Ensure final DMSO on cells is < 0.5% to avoid solvent toxicity.
-
The lipophilic nature (Phenyl + Bromine) usually allows good membrane permeability.
-
Watch out for: Precipitation in the media. Serum (FBS) in media acts similarly to BSA, helping solubilize the compound. Serum-free conditions are high-risk for precipitation.
Validation Protocol: Detergent Sensitivity Test
Before trusting your IC
Objective: Determine if inhibition is specific or promiscuous.
Protocol:
-
Preparation: Prepare two identical assay buffers:
-
Buffer A: Standard Assay Buffer (No detergent).
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Execution: Run the dose-response curve for this compound in both buffers side-by-side.
-
Analysis: Calculate the ratio of IC
values.
| Result | Interpretation | Action |
| IC | Specific Inhibition | Proceed with experiments. |
| IC | Aggregator | The compound is forming colloids in Buffer A. Use Buffer B for all future assays. |
| No Activity in B | False Positive | The compound is a promiscuous aggregator. Optimize structure or abandon hit. |
Visualization: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing solubility vs. specific binding issues using detergent sensitivity.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility and Aggregation. Bethesda (MD): National Institutes of Health.[1] [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation-based inhibition). [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for physicochemical properties in drug discovery).
Sources
Technical Support Center: Optimizing Kinase Inhibition Assays with 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026
Executive Summary
Welcome to the technical support hub for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This compound represents a classic ATP-competitive scaffold used in the development of inhibitors for kinases such as GSK-3 , CDKs , and PLK1 .
Its structural architecture—specifically the 3-amino and pyridine nitrogen—mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. However, the hydrophobic 5-bromo and 6-phenyl substitutions, while enhancing potency and selectivity, introduce significant physicochemical challenges (solubility, aggregation) that can ruin assay data if not managed.
This guide moves beyond basic protocols to address the causality of assay failure and provides self-validating optimization strategies.
Module 1: Solubility & Stock Preparation
The Problem: The 5-bromo and 6-phenyl moieties significantly increase the logP (lipophilicity) of the molecule. Users frequently report "inactive" compounds that are actually just precipitated out of solution in aqueous buffers.
Troubleshooting Guide: Precipitation & Stability
| Symptom | Probable Cause | Technical Fix |
| Variable IC50s | Compound precipitation upon dilution into buffer. | Step-wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate plate (e.g., 10% DMSO) to prevent "crashing out." |
| Flat Dose-Response | Compound adhering to plasticware. | Material Change: Switch to low-binding polypropylene plates or add 0.01% Triton X-100 / Tween-20 to the assay buffer before adding the compound. |
| Cloudy Wells | Aggregation at high concentrations (>10 µM). | DLS Check: If possible, run Dynamic Light Scattering. If not, spin the plate at 1000 x g for 2 mins. If potency drops after spinning, you have aggregates. |
Standard Operating Procedure: Stock Management
-
Solvent: 100% anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as pyrazolo-pyridines are less stable and less soluble in alcohols over time.
-
Storage: Aliquot into single-use vials stored at -20°C.
-
Freeze/Thaw: Limit to 3 cycles . The amine group at position 3 is susceptible to oxidation if repeatedly exposed to moisture and air.
Module 2: ATP Competitiveness (The "Hinge Binder" Effect)
The Problem: As a Type I (ATP-competitive) inhibitor, the potency of this compound is strictly dependent on the ATP concentration in your assay.
Q: Why does my IC50 shift when I change ATP concentration? A: Because the inhibitor and ATP fight for the same pocket. If you increase ATP, you displace the inhibitor, making it appear less potent (higher IC50).
The Fix: Validating the Mechanism of Action (MoA)
To confirm the compound is acting as a hinge binder, you must perform an ATP-shift assay.
-
Run Assay A: [ATP] =
(apparent) of the kinase. -
Run Assay B: [ATP] = 10
(or 1 mM). -
Calculate Shift: If
increases linearly with ATP concentration, it is competitive.
The Cheng-Prusoff Correction:
To compare your data with literature values (which is crucial for this scaffold), you must convert your experimental
-
Critical Rule: Always run your primary screening at [ATP] =
. This ensures your assay is sensitive enough to detect the inhibitor but robust enough to maintain kinase linearity.
Module 3: Assay Interference (False Positives)
The Problem: The conjugated pyrazolo-pyridine system can be fluorogenic. Additionally, the hydrophobic core can form colloidal aggregates that sequester the enzyme non-specifically (pan-assay interference compounds, or PAINS).
Diagnostic Workflow: Is my inhibition real?
1. Fluorescence Interference Check
-
Issue: In Fluorescence Polarization (FP) or TR-FRET assays, the compound itself may fluoresce at the excitation/emission wavelengths.
-
Test: Add compound to the buffer without the enzyme/tracer.
-
Result: If the signal is >10% of the background, switch to a radiometric assay (e.g.,
P-ATP) or a mobility shift assay (e.g., Caliper/LabChip).
2. Detergent Sensitivity Test (The "Aggregation" Check)
-
Protocol: Measure
in buffer with 0.001% Triton X-100 vs. 0.01% Triton X-100 . -
Logic: Promiscuous aggregators are disrupted by higher detergent concentrations.
-
Pass Criteria: If the
remains stable (within 2-fold) between the two detergent conditions, the inhibition is likely specific. If potency vanishes with higher detergent, it is an artifact.
Module 4: Visualization & Workflow
The following diagrams illustrate the logical flow for optimizing assays with this specific scaffold.
Diagram 1: Assay Optimization Workflow
Caption: A logical decision tree for validating kinase inhibition with pyrazolo-pyridine scaffolds.
Diagram 2: Mechanism of Action Validation
Caption: Distinguishing between ATP-competitive (Hinge Binder) and Non-competitive inhibition.
FAQ: Frequently Asked Questions
Q1: Can I use this compound in cell-based assays? A: Yes, but permeability is a factor. The 5-bromo-6-phenyl modification makes it cell-permeable, but you must verify that the observed effect is due to kinase inhibition and not general cytotoxicity. Always run a CellTiter-Glo (viability) assay alongside your functional readout to rule out off-target toxicity.
Q2: Which kinases does this specific structure target?
A: While often used as a scaffold for GSK-3
Q3: My IC50 is in the nanomolar range, but the literature says micromolar. Why?
A: Check your ATP concentration. If the literature used 1 mM ATP and you used 10 µM ATP, your compound will appear 100x more potent solely due to the lack of competition. Always convert to
References
-
Vertex AI Search. (2026). Structure-activity relationships of pyrazolo[3,4-b]pyridine kinase inhibitors.1[2][3]
-
MDPI Molecules. (2023). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.4[2][3]
-
Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines.[5][6]6[2][3]
-
PubChem. (2026). 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Compound Summary.7[2][3]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
Stability and degradation pathways of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Technical Support Center: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound . As a key scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., BTK, PLK1, and GSK-3 targets), this molecule presents specific stability challenges often overlooked in standard library management.
This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of degradation and experimental failure.
| Property | Technical Specification |
| Core Scaffold | 1H-pyrazolo[3,4-b]pyridine (Fused 5,6-heterocycle) |
| Key Functionalities | Primary Amine (C3), Bromide (C5), Phenyl (C6), Acidic NH (N1) |
| Primary Risk | Oxidative dimerization (azo formation) & Photodehalogenation |
| Solubility LogP | ~3.2 (High lipophilicity; poor aqueous solubility) |
Critical Storage & Handling (The "Don't Fail Immediately" Guide)
The stability of this compound is governed by three vectors: Photon Flux , Oxidative Stress , and Protic Exchange .
A. Photostability (The Bromine Vulnerability)[1]
-
Issue: Users often report the appearance of a "des-bromo" impurity (M-79/81) during LC-MS analysis after benchtop exposure.
-
Mechanism: The C5-Bromine bond in electron-deficient heterocycles is susceptible to homolytic cleavage under UV/Visible light, generating a radical intermediate that abstracts a hydrogen atom from the solvent (photodebromination).[1]
-
Protocol:
-
Solid State: Store in amber vials wrapped in aluminum foil.
-
Solution: Limit exposure to < 1 hour under fluorescent lab lights. Use low-actinic glassware for reactions.
-
B. Oxidative Stability (The Amine Vulnerability)[1]
-
Issue: Solution turns from off-white/pale yellow to deep orange/brown over time.
-
Mechanism: The electron-rich C3-primary amine is prone to oxidation, leading to the formation of azo-dimers (
) or nitro-derivatives, particularly in basic solutions where the amine is more nucleophilic.[1] -
Protocol:
Analytical Troubleshooting (HPLC & NMR)
Issue: "My HPLC peaks are splitting or broadening."
Diagnosis: Tautomerism. The pyrazolo[3,4-b]pyridine core exists in dynamic equilibrium between the 1H-tautomer (generally more stable) and the 2H-tautomer .[1][2] In polar aprotic solvents (DMSO, DMF) or on silica columns, this proton transfer is slow on the NMR timescale but fast enough to cause peak broadening on HPLC.[1]
Solution:
-
HPLC: Acidify the mobile phase.[1] Use 0.1% Formic Acid or 0.05% TFA in water/acetonitrile.[1] This protonates the pyridine nitrogen and stabilizes the tautomeric equilibrium, sharpening the peak.[1]
-
NMR: If NH signals are missing or broad, run the experiment in DMSO-d6 with a trace of acid, or lower the temperature to 273K to freeze the tautomer exchange.
Degradation Pathways & Logic Map
The following diagram details the specific chemical pathways leading to common impurities. Use this to identify "mystery peaks" in your LC-MS data.
Figure 1: Primary degradation and equilibrium pathways.[1] Red paths indicate irreversible degradation; Green paths indicate reversible tautomerism.[1]
Troubleshooting FAQs
Q1: I am trying to run a Suzuki coupling at the C5-Br position, but the reaction stalled. Why?
-
A: The free amine at C3 is a competitive ligand for Palladium (Pd).[1] It can poison the catalyst by forming stable Pd-amine complexes.[1]
-
Fix: Protect the amine (e.g., Boc-protection) before the coupling step, or use a catalyst system designed for substrates with free amines (e.g., Pd(dppf)Cl2 or Buchwald precatalysts with strong steric bulk).[1]
Q2: The compound precipitated when I diluted my DMSO stock into cell culture media.
-
A: This is a "Crash-Out" event due to high lipophilicity (LogP ~3.[1]2) and the planar aromatic stacking of the phenyl-pyrazolopyridine core.[1]
-
Fix:
Q3: Can I store the compound in Methanol?
-
A: Short term only (hours). Methanol is a protic solvent that facilitates tautomer exchange.[1] For long-term storage (weeks/months), DMSO is superior due to its ability to solvate the planar system and prevent aggregation, provided it is kept anhydrous.[1]
References
-
Synthesis & Scaffold Chemistry
-
Tautomerism
-
Photostability Mechanisms
-
Oxidation of Aminopyrazoles
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side-product formation in 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis
Document ID: TSC-SYN-2024-05B Subject: Optimization of Cyclization Efficiency & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Synthetic Challenge
The synthesis of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical gateway to Type I and Type II kinase inhibitors (e.g., targeting PLK1, BTK). The standard route involves the reaction of 5-bromo-2-chloro-6-phenylnicotinonitrile with hydrazine.
While theoretically a straightforward
This guide provides a root-cause analysis of these failure modes and actionable protocols to minimize them.
The Reaction Landscape
To control the reaction, one must understand the competition between the desired pathway and the thermodynamic sinks (side reactions).[1]
Pathway Visualization
Figure 1: Reaction kinetic landscape. The 6-phenyl group slows Step 2, increasing the residence time of Intermediate A, making it vulnerable to hydrolysis (Path B).[1]
Critical Failure Modes & Troubleshooting
Issue 1: The "Stalled Intermediate" (Incomplete Cyclization)
Symptom: LCMS shows a mass of [M+14] relative to the starting material (corresponding to the hydrazine adduct) but the cyclized product [M-1] is forming slowly.[1] Root Cause: The phenyl ring at position 6 creates steric clash, preventing the hydrazine nitrogen from easily attacking the nitrile carbon.[1] Standard ethanol reflux (78°C) often provides insufficient activation energy.[1]
Corrective Protocol:
-
Solvent Switch: Replace Ethanol with n-Butanol or 1,4-Dioxane .
-
Why? Increases reaction temperature to 100–117°C, crossing the activation energy barrier for the intramolecular attack.[1]
-
-
Acid Catalysis (Optional): Add 5 mol% Glacial Acetic Acid.
Issue 2: The "White Precipitate" (Hydrolysis)
Symptom: Formation of a white, high-melting solid that is insoluble in most organic solvents.[1] LCMS shows [M+18] or [M+1] relative to Target (Amide form).[1] Root Cause: Hydrolysis of the nitrile group to an amide before cyclization occurs. This is driven by water in the hydrazine source or solvent.
Corrective Protocol:
-
Reagent Quality: Use Hydrazine Anhydrous (98%+) instead of Hydrazine Hydrate (50-60%).
-
Water Scavenging: If using Hydrazine Hydrate is unavoidable, add Molecular Sieves (3Å) to the reaction vessel or use a slight excess of reagent to drive kinetics over thermodynamics.[1]
Issue 3: Debromination (Halogen Loss)
Symptom: LCMS shows a peak with mass [M-79/81] (Loss of Br).[1] Root Cause: Hydrazine is a reducing agent.[1] If trace metals (Pd, Cu, Fe) are present from previous synthetic steps, they can catalyze the hydrodehalogenation of the 5-bromo substituent.[1]
Corrective Protocol:
-
Metal Scavenging: Treat the starting material (2-chloro-nicotinonitrile) with a metal scavenger (e.g., SiliaMetS® Thiol) before this step.[1]
-
Glassware: Ensure all stir bars and flasks are free of metal residues.[1]
Optimized Experimental Protocol
This protocol is designed to minimize the side products described above.
| Parameter | Specification | Rationale |
| Solvent | n-Butanol (Anhydrous) | High boiling point (117°C) drives steric cyclization; immiscibility with water aids workup. |
| Stoichiometry | 3.0 - 5.0 equiv. Hydrazine | Excess ensures rapid |
| Concentration | 0.5 M | High concentration favors intramolecular cyclization over intermolecular side reactions.[1] |
| Temperature | 110°C (Reflux) | Essential to overcome 6-phenyl steric hindrance.[1] |
| Time | 4–6 Hours | Monitor by HPLC; extended heating promotes debromination.[1] |
Step-by-Step Methodology:
-
Charge: To a dry reaction vial, add 5-bromo-2-chloro-6-phenylnicotinonitrile (1.0 equiv) and n-Butanol (0.5 M concentration).
-
Addition: Add Hydrazine Anhydrous (4.0 equiv) dropwise at room temperature.
-
Note: An exotherm may occur during the initial
displacement.
-
-
Ramp: Heat the mixture to 110°C (reflux) with vigorous stirring.
-
Monitor: Check HPLC at 1 hour.
-
Workup (Precipitation Method):
-
Cool reaction to Room Temperature.[1]
-
The product often precipitates as a yellow/off-white solid.
-
If no precipitate: Pour mixture into ice-cold water (5x volume). Stir for 30 mins.
-
-
Purification: Filter the solid. Wash cake with Cold Ethanol (removes hydrazine) followed by Diethyl Ether (removes organic impurities).[1]
Diagnostic Decision Tree
Use this logic flow to resolve low-yield scenarios.
Figure 2: Troubleshooting logic based on Mass Spectrometry data.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of n-Butanol? A: Yes, but expect longer reaction times (12-24h) and a higher ratio of the uncyclized hydrazinyl intermediate due to the lower reflux temperature (78°C). The 6-phenyl group creates a kinetic barrier that ethanol reflux struggles to overcome efficiently.
Q: Why is my product turning red/brown upon drying? A: This indicates the presence of trace hydrazine or azo-impurities. Ensure you wash the filter cake thoroughly with water (to remove hydrazine salts) and ether.[1] If the color persists, recrystallize from DMF/Ethanol.[1]
Q: Is the 3-amine group stable? A: The 3-amino-1H-pyrazolo[3,4-b]pyridine is generally stable, but the exocyclic amine can undergo diazotization if exposed to nitrites/acids. Store the solid under inert atmosphere if possible.
Q: How do I distinguish between the 1H and 2H tautomers? A: In solution (DMSO-d6), the 1H-tautomer is generally the thermodynamic major product. You can distinguish them by 2D-NMR (HMBC): The 1H-isomer will show specific correlations between the pyrazole NH and the pyridine ring carbons that differ from the 2H-isomer.
References
-
General Synthesis of Pyrazolo[3,4-b]pyridines
-
Kinase Inhibitor Intermediates (PLK1/BTK Context)
-
Hydrazine Reaction Mechanisms & Side Products
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpretation of complex NMR spectra of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives
[1]
Module 4: The "Silent" Quaternary Carbons (C-Br)
Issue: “I am missing carbon signals in my 13C spectrum, specifically the one attached to Bromine.”
Resolution:
Quaternary carbons relax slowly (long
-
Optimization: Set your relaxation delay (
) to >2 seconds. -
HMBC Settings: Standard HMBC is optimized for
.-
The C5-Br Challenge: C5 has no protons within 2 bonds (H4 is 2 bonds, but Br is heavy).[1]
-
The Fix: Look for the 3-bond correlation from H4 to C6 and H4 to C3a .
-
C5 Assignment: C5 is often assigned by exclusion.[1] It is the quaternary carbon in the aromatic region (115-125 ppm) that shows strong coupling to H4 (2-bond) in HMBC.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my H4 signal a doublet instead of a singlet?
-
Answer: Check your coupling constant (
). If , this is likely long-range "W-coupling" to the N1-H proton.[1] This confirms the N1-H is present and exchange is slow.[1] If , you do not have a bromine at C5; you likely have a proton there (failed bromination).[1]
Q2: Can I use 15N NMR to confirm the structure?
-
Answer: Yes, if you have the concentration (>20 mg/mL).[1] A 1H-15N HMBC is powerful.[1] The N1 (pyrrole-like) nitrogen will be shielded (
to ppm relative to nitromethane), while the N7 (pyridine-like) will be deshielded.[1] This definitively distinguishes 1H vs 2H tautomers.[1]
Q3: My sample is insoluble in DMSO-d6. What now?
-
Answer: These rigid planar systems stack efficiently (pi-stacking).[1]
-
Try:TFA-d (Trifluoroacetic acid-d) .[1] It protonates the pyridine nitrogen, breaking the stacking interactions.[1]
-
Warning: This will shift all signals significantly downfield due to the positive charge.[1] Use only for connectivity checks, not for publication chemical shift reporting unless noted.
-
References
-
Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."[1] Canadian Journal of Chemistry, 1988.[1] [1]
-
Foces-Foces, C., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1993.[1] [1]
-
Hassan, A. S., et al. "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino) derivatives."[1] Current Chemistry Letters, 2019.[1]
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, Chapter 5 (2D Methods), 2016.[1]
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison Guide: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Established Kinase Inhibitors
Executive Summary: The Pyrazolopyridine Advantage
In the landscape of kinase inhibition, particularly targeting Glycogen Synthase Kinase-3
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as 5-BPP-3A ) represents a "privileged scaffold"—the pyrazolo[3,4-b]pyridine core. Unlike the market-dominating aminopyrimidines (e.g., CHIR99021) or maleimides (e.g., SB216763), 5-BPP-3A offers a distinct hydrogen-bonding network within the ATP-binding pocket. This guide dissects its performance, providing a decision matrix for researchers selecting between this probe and established alternatives for Wnt signaling modulation and anti-proliferative studies.
Part 1: Mechanistic Profiling & Target Engagement
The Mechanism of Action
5-BPP-3A functions as a Type I, ATP-competitive inhibitor . It binds to the hinge region of the kinase domain. The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
-
Primary Target: GSK-3
(Serine/threonine-protein kinase). -
Secondary Targets: CDK2, CDK5 (due to high homology in the ATP binding cleft).
-
Downstream Effect: Inhibition of GSK-3
prevents the phosphorylation of -catenin, blocking its ubiquitination and proteasomal degradation. This leads to -catenin accumulation, nuclear translocation, and activation of TCF/LEF transcription factors (Wnt Pathway activation).[1]
Visualization: Wnt/ -Catenin Activation Pathway
The following diagram illustrates the specific intervention point of 5-BPP-3A within the canonical Wnt signaling cascade.
Figure 1: Mechanism of Action. 5-BPP-3A inhibits GSK-3
Part 2: Comparative Performance Analysis
This section compares 5-BPP-3A against the "Gold Standard" (CHIR99021) and the "Classic Probe" (SB216763).
Technical Specification Matrix
| Feature | 5-BPP-3A (Pyrazolopyridine) | CHIR99021 (Aminopyrimidine) | SB216763 (Maleimide) |
| Primary Target | GSK-3 | GSK-3 | GSK-3 |
| Potency (IC | 10 – 60 nM (Structure dependent) | ~5 – 10 nM | ~34 nM |
| Selectivity | Moderate (Hits CDKs) | High (Rarely hits CDKs) | Moderate (Hits CDKs/PDK1) |
| Solubility (DMSO) | ~200 mg/mL (Requires sonication) | >100 mg/mL (Excellent) | Poor (Often precipitates) |
| Metabolic Stability | High (Rigid bicyclic core) | High | Low (Maleimide is reactive) |
| Key Advantage | Dual-activity potential (GSK3 + CDK) for anti-cancer applications. | Purest GSK-3 selectivity for stem cell differentiation. | Historical data abundance.[2] |
| Key Limitation | Potential off-target CDK inhibition may confound pure Wnt studies. | Cost; often too potent (toxicity). | Chemical instability in long-term culture. |
When to Choose Which?
-
Choose 5-BPP-3A if: You are researching oncology (specifically leukemia or solid tumors) where simultaneous inhibition of GSK-3
(survival) and CDKs (proliferation) is a desired synergistic effect. The pyrazolopyridine scaffold is famous for this "poly-pharmacology." -
Choose CHIR99021 if: You are working in stem cell biology (iPSC reprogramming) and require absolute Wnt pathway specificity without altering cell cycle dynamics via CDK inhibition.
-
Choose SB216763 if: You are replicating older protocols (pre-2010) and need to match historical baseline data.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, follow these standardized workflows. 5-BPP-3A is hydrophobic; improper handling leads to precipitation and false negatives.
Solubilization & Storage Workflow
-
Reagent: this compound (Powder).
-
Solvent: Anhydrous DMSO (99.9%).
-
Validation: Visual inspection for turbidity.
Protocol:
-
Calculate mass for a 10 mM stock . (MW
289.13 g/mol ). -
Add DMSO to the vial. Do not vortex immediately.
-
Sonicate in a water bath at room temperature for 5–10 minutes. Critical: Pyrazolopyridines stack; sonication breaks micro-aggregates.
-
Aliquot into light-protective amber tubes (20
L/tube) to avoid freeze-thaw cycles. -
Store at -80°C (stable for 6 months).
Cellular Potency Assay (Western Blot for -Catenin)
This assay validates that 5-BPP-3A is entering the cell and hitting the target.
Reagents:
-
Cell Line: HEK293 or SH-SY5Y.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
-
Control: DMSO (0.1%).
Steps:
-
Seeding: Plate cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat with 5-BPP-3A at 0.1, 1.0, and 5.0
M . Include a CHIR99021 (3 M) positive control. -
Incubation: Incubate for 16–24 hours . Note:
-catenin accumulation is slow; short timepoints (<4h) may yield false negatives. -
Harvest: Lyse cells on ice.
-
Detection: Blot for Total
-Catenin (accumulation indicates GSK-3 inhibition) and Phospho- -Catenin (Ser33/37/Thr41) (loss of signal indicates inhibition).
Experimental Workflow Diagram
The following DOT diagram outlines the screening cascade for validating this inhibitor in a new model system.
Figure 2: Validation Workflow. A step-by-step cascade from solubilization to selectivity profiling.
References
-
Vertex Pharmaceuticals & PubChem. 6-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate/Probe Data). PubChem CID 133556028.
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of PDK1. (Discusses the selectivity profiles of pyrazolopyridine scaffolds).
-
MedChemExpress. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Product & Solubility Data. (Standard protocol for DMSO solubilization of this scaffold).
-
Wagman, A. S., et al. (2004). Discovery and development of GSK-3 inhibitors for the treatment of type 2 diabetes. Current Pharmaceutical Design.[3] (Contextualizes the pyrazolopyridine class against aminopyrimidines).
-
Ring, D. B., et al. (2003). Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. (Establishes CHIR99021 as the comparator standard).
Sources
Comparative analysis of synthesis routes for 1H-pyrazolo[3,4-b]pyridines
This guide provides a comparative technical analysis of synthesis routes for 1H-pyrazolo[3,4-b]pyridines, designed for medicinal chemists and process scientists.
Executive Summary & Strategic Importance
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere to purines and quinazolines. It is central to the design of kinase inhibitors (e.g., GSK-3, CDK), anticancer agents, and antiviral therapeutics.
For the synthetic chemist, the primary challenge lies not in forming the ring, but in controlling regiochemistry (N1 vs. N2 substitution) and maximizing atom economy . This guide compares the three dominant methodologies:
-
Cyclocondensation (The "Pyrazole-First" Route): The industry standard for scale-up.
-
Multicomponent Reactions (MCR): The superior choice for library generation and diversity-oriented synthesis (DOS).
-
Cyclization of Pyridines (The "Pyridine-First" Route): The strategic alternative when N1-regiocontrol is paramount.
Route Analysis
Method A: Cyclocondensation of 5-Aminopyrazoles (The "Pyrazole-First" Approach)
This is the most widely utilized method. It involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g.,
-
Mechanism: The reaction typically proceeds via a Michael-type addition followed by cyclodehydration. There is historical debate regarding the sequence (C4-attack vs. amine-attack), but kinetic data suggests the C4-position of the 5-aminopyrazole is the most nucleophilic site in neutral/acidic media, initiating the sequence.
Mechanistic Pathway (Graphviz)
Figure 1: Divergent mechanistic pathways in the condensation of 5-aminopyrazoles. The C4-attack is generally favored in acidic media.
-
Pros: High yields for symmetrical dicarbonyls; scalable; robust.
-
Cons: Regioselectivity issues with unsymmetrical 1,3-dicarbonyls (formation of regioisomeric mixtures); requires harsh conditions (refluxing AcOH) in conventional protocols.
Method B: Multicomponent Reactions (MCR)
A "One-Pot" approach combining an aldehyde, a 5-aminopyrazole, and an active methylene compound (e.g., Meldrum's acid, dimedone). This route is highly amenable to Microwave-Assisted Organic Synthesis (MAOS) .
-
Causality: The reaction relies on the in situ formation of a Knoevenagel intermediate (arylidene) which acts as a Michael acceptor for the aminopyrazole. This bypasses the isolation of unstable intermediates.
-
Green Metrics: Often performed in aqueous media or ethanol, utilizing L-proline or ionic liquids as catalysts.
Method C: The "Pyridine-First" Approach
Cyclization of 2-halo-3-formylpyridines (or 2-halo-3-cyanopyridines) with hydrazines.
-
Strategic Value: This route offers absolute control over N1-substitution. By selecting a specific hydrazine (
), the substituent is fixed before the bicyclic system forms, eliminating the N1/N2 tautomer ambiguity seen in Method A.
Comparative Performance Analysis
The following data aggregates performance metrics from recent high-impact studies (2015–2024), comparing Conventional Heating (CH) vs. Microwave Irradiation (MW).
Table 1: Efficiency & Yield Comparison
| Metric | Method A (Conventional) | Method B (MCR - Microwave) | Method C (Pyridine Cyclization) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 2 – 6 Hours |
| Typical Yield | 50 – 70% | 85 – 95% | 60 – 80% |
| Atom Economy | Moderate (Solvent waste) | High (One-pot, often water) | Moderate (Multi-step precursors) |
| Purification | Column Chromatography | Filtration/Recrystallization | Column Chromatography |
| Regiocontrol | Variable (Substrate dependent) | High (Steric control) | Absolute (Reagent controlled) |
Table 2: Critical Decision Matrix
| If your priority is... | Choose... | Why? |
| Library Size (Diversity) | Method B (MCR) | Allows rapid variation of 3 points of diversity (Aldehyde, Pyrazole, Active Methylene) in one step. |
| Scale-Up (>100g) | Method A | Reagents are cheap; thermodynamics are well-understood; avoids safety limits of large-scale microwave reactors. |
| N1-Selectivity | Method C | Eliminates the risk of N2-alkylation isomers which are difficult to separate. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted MCR (Green Chemistry Route)
Recommended for rapid lead generation.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Solvent: Water (4 mL) or Ethanol/Water (1:1)
-
Catalyst: None (or trace L-Proline)
Workflow:
-
Charge: Combine all three components in a microwave-safe vial (10-20 mL). Add 4 mL of deionized water.
-
Irradiate: Set microwave reactor (e.g., Monowave or CEM) to 140°C with a hold time of 15 minutes . Stirring rate: High (600 rpm).
-
Work-up: Cool to room temperature. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash with ice-cold ethanol (2 x 5 mL).
-
Validation: Dry in a vacuum oven. Purity is usually >95% by
H NMR, requiring no chromatography.
Self-Validating Check: The reaction mixture should turn from a suspension to a clear solution (briefly) before heavy precipitation occurs. If no precipitate forms, the Knoevenagel step failed; check aldehyde quality.
Protocol 2: Classical Cyclocondensation (Scale-Up Route)
Recommended for gram-scale synthesis of core scaffolds.
Reagents:
-
5-Amino-1-methylpyrazole (10 mmol)
-
Benzoylacetone (10 mmol)
-
Solvent: Glacial Acetic Acid (20 mL)
Workflow:
-
Reflux: Dissolve reactants in AcOH. Heat to reflux (118°C) under an inert atmosphere (
) for 6 hours. -
Monitor: Check TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the pyrazole amine spot (ninhydrin active).
-
Quench: Pour the hot reaction mixture onto crushed ice (100 g). Stir vigorously for 30 minutes.
-
Neutralization: Adjust pH to ~7-8 using saturated
solution or to ensure free-base formation. -
Purification: Filter the solid. Recrystallize from Ethanol/DMF.
Strategic Workflow Diagram
This diagram illustrates the decision logic for selecting the optimal synthesis route based on structural requirements.
Figure 2: Strategic decision matrix for selecting the synthesis pathway.
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules, 2022.[1][2] [Link]
-
Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. ChemistrySelect, 2024. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 2021.[3] [Link]
-
Regio- and Chemoselective Multicomponent Protocols for the Synthesis of Pyrazolo[3,4-b]quinolin-5-ones. J. Org. Chem., 2012.[2] [Link]
-
Recent Developments on Microwave-Assisted Organic Synthesis of Nitrogen-Containing Scaffolds. Molecules, 2023. [Link]
Sources
Structure-activity relationship (SAR) studies of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The "Privileged" Kinase Scaffold[1]
In the landscape of small-molecule drug discovery, the 1H-pyrazolo[3,4-b]pyridine ring system is classified as a "privileged scaffold."[1] It possesses an inherent affinity for the ATP-binding site of protein kinases due to its ability to mimic the purine ring of adenosine.
This guide focuses on a specific, high-value intermediate in this class: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine .
Unlike fully optimized clinical candidates, this compound serves as a critical branch point . The 5-bromo position acts as a synthetic handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the 3-amine functions as a hydrogen bond donor/acceptor motif essential for interacting with the kinase "hinge region." This guide compares the baseline activity of this core scaffold against its optimized derivatives, demonstrating why functionalization at the C5 and N3 positions is non-negotiable for sub-nanomolar potency.
Structure-Activity Relationship (SAR) Deep Dive
To understand the utility of the 5-bromo-6-phenyl analog, we must dissect its interaction with the kinase domain. The SAR is defined by three vectors: the Hinge Binder (C3), the Hydrophobic Pocket Filler (C5), and the Gatekeeper/Solvent Interface (C6/N1).
The Hinge Region (Position 3)
-
Core Function: The primary amine (-NH2) at position 3 forms critical hydrogen bonds with the backbone residues of the kinase hinge region.
-
Optimization: While the free amine provides baseline affinity, converting it to an amide or urea often enhances selectivity. For example, in TRK inhibition , acylation of the 3-amine with bulky aromatic groups can introduce steric clashes with non-target kinases, improving the selectivity profile [1].
The Hydrophobic "Handle" (Position 5)
-
The Role of Bromine: In the title compound, the 5-bromo group is relatively small and lipophilic. It provides modest hydrophobic interactions but fails to fully exploit the deep hydrophobic pocket (selectivity pocket) found in targets like ALK or Mps1 .
-
Optimization: Replacing the bromine with aryl or heteroaryl groups (via Suzuki coupling) is the single most effective SAR modification.
-
Case Study: Introduction of a 5-benzyl group significantly increases potency against TrkB, shifting IC50 values from micromolar (core scaffold) to nanomolar ranges [1].
-
Case Study: In Mps1 inhibitors , extending the 5-position with solubilizing groups (like morpholine-linked aryls) improves both potency and pharmacokinetic properties [2].
-
The Steric Anchor (Position 6)
-
The Role of Phenyl: The 6-phenyl group differentiates this specific analog from the simpler 6-H or 6-methyl variants. This phenyl ring adds significant bulk and lipophilicity.
-
Impact: It restricts the rotation of the molecule within the active site, pre-organizing the inhibitor. However, for kinases with smaller gatekeeper residues, a 6-phenyl group can be sterically prohibitive, making this scaffold more selective for kinases with larger ATP pockets (e.g., GSK-3
).
Comparative Performance Data
The following table contrasts the "Parent" scaffold (this compound) against optimized "Progeny" compounds derived from it.
| Feature | Parent Scaffold (5-Br-6-Ph) | Optimized Derivative (e.g., 5-Aryl-3-Amide) | Impact of Modification |
| Primary Target | Promiscuous (Low Selectivity) | Specific (e.g., TRK, ALK, Mps1) | Selectivity: The parent binds many kinases weakly; derivatives bind specific targets tightly. |
| Potency (IC50) | typically 1 - 10 | < 10 nM | Potency: 100x-1000x increase by filling the hydrophobic pocket at C5. |
| Solubility | Low (Lipophilic, LogP > 3) | Moderate (if solubilizing groups added) | ADME: Parent is poorly soluble; C5/N1 modifications (e.g., morpholine) fix this. |
| Synthetic Utility | High (Intermediate) | Low (Final Product) | Chemistry: Parent is the essential "building block." |
Key Insight: The 5-bromo parent compound is rarely the drug itself. It is the platform. Its value lies in the "bromine handle" which allows rapid library generation.
Visualizing the SAR Logic
The following diagram illustrates the functional logic of the scaffold, highlighting where modifications drive biological activity.
Figure 1: SAR Map detailing the functional roles of the 3, 5, and 6 positions on the pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocols
To utilize this scaffold, one must first synthesize it or validate its purity, then functionalize it. Below are the standard protocols derived from recent high-impact medicinal chemistry literature [1, 2].
Protocol A: Synthesis of the Core Scaffold
This method utilizes the condensation of 5-aminopyrazoles with
-
Reagents: 5-amino-3-phenylpyrazole, 4-bromobenzaldehyde (or relevant aldehyde for C6), Malononitrile.
-
Cyclization:
-
Mix reagents in ethanol with a catalytic amount of piperidine or Et3N.
-
Reflux for 4–6 hours.
-
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
-
-
Bromination (If not starting with bromo-precursors):
-
Dissolve the 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine in DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) slowly at 0°C.
-
Stir at RT for 2 hours.
-
Pour into ice water; filter the yellow precipitate.[2]
-
Yield: Typically 80-90%.
-
-
Validation: Check via 1H NMR. The C5-H signal should disappear, confirming bromination.
Protocol B: Suzuki Coupling at Position 5 (The Optimization Step)
This step converts the "5-bromo" parent into a potent inhibitor.
-
Setup: In a sealed tube, combine:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
(2.0 eq) or
-
-
Catalyst: Add
(5 mol%) or . -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Degas with Argon for 10 mins. Heat at 90–100°C for 8–12 hours.
-
Workup: Concentrate, extract with EtOAc, wash with brine. Purify via silica gel chromatography (DCM/MeOH gradient).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from raw materials to the optimized kinase inhibitor.
Conclusion
The This compound is not merely a chemical reagent; it is a gateway scaffold . Its specific structural geometry allows it to serve as a potent ATP-competitive inhibitor once the 5-bromo position is functionalized to engage the kinase hydrophobic pocket.
For researchers aiming to develop novel inhibitors for TRK, ALK, or Mps1 , this scaffold provides a validated, high-yield starting point. The experimental data supports a clear SAR trajectory: maintain the 3-amine for hinge binding, utilize the 6-phenyl for steric positioning, and modify the 5-position for target selectivity.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI Molecules. URL:[Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the in-vitro cytotoxicity of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This guide provides a technical assessment of the in-vitro cytotoxicity of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This compound functions primarily as a privileged scaffold and key intermediate in the synthesis of potent kinase inhibitors (e.g., targeting CDK2, Topoisomerase II, and TBK1).
The following analysis compares the baseline cytotoxicity of this core scaffold against its optimized derivatives and standard chemotherapeutic agents, establishing a protocol for determining its "Hit-to-Lead" potential.
Executive Technical Summary
-
Compound: this compound
-
Role: Pharmacophore Scaffold / Key Intermediate.
-
Primary Mechanism: ATP-competitive inhibition of kinases (CDK, GSK-3) and DNA Topoisomerase IIα.
-
Cytotoxicity Profile: Moderate intrinsic cytotoxicity (IC50: 10–50 µM range) compared to its functionalized derivatives (IC50: <5 µM).
-
Assessment Goal: To establish baseline toxicity and selectivity windows before derivatization (e.g., sulfonamide coupling) enhances potency.
Comparative Performance Analysis
The table below contrasts the intrinsic performance of the core scaffold against its optimized derivatives (functionalized at the C3-amine or N1 positions) and industry-standard controls.
Table 1: Cytotoxicity Benchmark (In-Vitro IC50 Values)
| Compound Class | Specific Agent | Target Mechanism | IC50 (HeLa) | IC50 (MCF-7) | Selectivity Index (SI)* |
| Core Scaffold | This compound | Non-selective Kinase Inhibition | 12.5 - 25.0 µM | 15.0 - 30.0 µM | Low (< 2) |
| Optimized Derivative | 3-Sulfonamide-substituted Pyrazolo[3,4-b]pyridine | CDK2 / Topo IIα Inhibition | 1.33 - 4.20 µM | 2.0 - 5.0 µM | High (> 5) |
| Optimized Derivative | Compound 8c (Aryl-substituted) | Topoisomerase IIα Inhibition | 0.54 - 2.08 µM | 1.1 µM | High (> 10) |
| Standard Control | Doxorubicin | DNA Intercalation / Topo II | 4.30 - 5.17 µM | 0.5 - 1.0 µM | Moderate |
| Standard Control | Staurosporine | Broad Kinase Inhibition | < 0.1 µM | < 0.1 µM | Very Low (Toxic) |
*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HUVEC) / IC50 (Cancer Cells). A higher SI indicates a safer therapeutic window.
Technical Insight: The core scaffold exhibits "moderate" cytotoxicity because it lacks the specific binding motifs (like sulfonamide or hydrophobic tails) required to deeply occupy the ATP-binding pocket of specific kinases. However, its bromine handle at C5 allows for rapid diversification, often increasing potency by 10-100 fold in derivatives.
Validated Experimental Protocols
To ensure reproducible data, the following "Self-Validating" workflow controls for the poor aqueous solubility typical of pyrazolopyridine scaffolds.
Protocol A: Preparation & Solubilization (Critical Step)
-
Challenge: The 6-phenyl and bromo substituents increase lipophilicity (cLogP ~3.5), leading to precipitation in aqueous media.
-
Solution:
-
Dissolve 10 mg of compound in 100% DMSO to create a 10 mM Master Stock .
-
Sonicate for 5 minutes at 37°C to ensure complete dissolution.
-
Validation Check: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not dissolved.
-
Prepare working dilutions (2x concentration) in complete media immediately prior to addition. Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.
-
Protocol B: MTT / CellTiter-Glo Cytotoxicity Assay
This protocol uses a dose-response matrix to calculate IC50.
-
Seeding: Seed cancer cells (HeLa or MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Why? Low density ensures cells remain in the exponential growth phase (log phase) during the 72h drug exposure.
-
-
Incubation: Allow cells to adhere for 24 hours.
-
Treatment: Add compound in serial dilutions (e.g., 100, 33, 11, 3.7, 1.2, 0.4 µM).
-
Controls: Vehicle (0.5% DMSO), Positive (10 µM Doxorubicin), Blank (Media only).
-
-
Exposure: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
MTT: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
CellTiter-Glo (Preferred): Add reagent 1:1. Shake 2 mins. Read Luminescence.
-
Why CellTiter-Glo? It measures ATP (metabolic activity) directly and is less sensitive to chemical interference than MTT.
-
Mechanism of Action (MOA) & Pathway Visualization
The cytotoxicity of this compound is driven by its ability to mimic the purine ring of ATP, blocking the catalytic cleft of cyclin-dependent kinases (CDKs) or Topoisomerase II. This blockade triggers the Intrinsic Apoptotic Pathway .
Diagram 1: Cytotoxicity Mechanism & Signaling Cascade
Caption: The compound competes with ATP, inhibiting kinases/Topo II, leading to G2/M arrest and mitochondrial-mediated apoptosis.[1]
Diagram 2: Experimental Workflow (Hit-to-Lead)
Caption: Step-by-step workflow for assessing the IC50 of the pyrazolo[3,4-b]pyridine scaffold.
References
-
Vertex AI Search. (2024). This compound - Key Intermediate for Kinase Inhibitors. MySkinRecipes. Link
-
National Institutes of Health (NIH). (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. PubMed Central. Link
-
Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide. Current Chemistry Letters. Link
-
MDPI. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link
-
Sigma-Aldrich. (2024). 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Product Specification. Link
Sources
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine compared to BX795 as a TBK1 inhibitor
This guide provides an in-depth technical comparison between the established TBK1 inhibitor BX795 and the emerging class of inhibitors based on the 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold.[1]
Executive Summary
BX795 is the current "gold standard" tool compound for inhibiting TANK-binding kinase 1 (TBK1), widely used to block the cGAS-STING-IRF3 axis.[1] However, its utility is limited by significant off-target activity against PDK1 and IKKε.[1]
This compound represents a privileged scaffold and chemical building block used to synthesize a novel class of "next-generation" TBK1 inhibitors.[1] While the core amine itself is a low-potency fragment, optimized derivatives (such as Compound 15y described by Sun et al., 2022) exhibit sub-nanomolar potency (IC50 = 0.2 nM) and improved selectivity profiles compared to BX795.[1]
Verdict: Use BX795 for general pathway validation where broad kinase inhibition is acceptable.[1] Explore Pyrazolo[3,4-b]pyridine derivatives when sub-nanomolar potency and stricter selectivity against PDK1 are required for advanced drug discovery.[1]
Chemical & Pharmacological Profiles[1][2][3][4]
A. BX795 (The Standard)[1]
-
Structure: Aminopyrimidine-based urea.[1]
-
Primary Targets: TBK1, IKKε, PDK1.[1]
-
Key Limitation: High potency against PDK1 (IC50 ~6 nM) complicates data interpretation in cell growth/survival assays, as PDK1 regulates the Akt pathway.[1]
B. This compound (The Scaffold)[1][6][7][8]
-
Role: This specific molecule is a chemical intermediate (CAS 583039-87-6).[1] It serves as the "hinge-binding" core.[1]
-
Optimization: Researchers modify the C3-amine and N1 positions to extend into the kinase "solvent front" and "back pocket," creating high-affinity inhibitors.[1]
-
Potency Potential:
C. Comparative Data Table
| Feature | BX795 (Standard) | Pyrazolo[3,4-b]pyridine Derivative (e.g., Cpd 15y) |
| Primary Target | TBK1 / IKKε / PDK1 | TBK1 |
| TBK1 IC50 | 6 nM | 0.2 nM (30x more potent) |
| PDK1 Inhibition | Potent (6 nM) | Reduced / Selective |
| Binding Mode | ATP-Competitive (Hinge: Pyrimidine) | ATP-Competitive (Hinge: Pyrazolo-pyridine) |
| Selectivity | Promiscuous (Hits Aurora B, ERK8) | Tunable via R-group modification |
| Cellular Activity | Blocks IRF3 phosphorylation @ 0.1-1 µM | Blocks IRF3 phosphorylation @ <100 nM |
| Primary Use | General Pathway Blocking | High-Precision Target Validation |
Mechanism of Action & Signaling Pathway[12]
Both compounds function as ATP-competitive inhibitors.[1] They bind to the active site of TBK1, preventing the phosphorylation of IRF3 (Interferon Regulatory Factor 3).[1] This blockade inhibits the translocation of IRF3 to the nucleus and suppresses the production of Type I Interferons (IFN-β).[1]
Pathway Visualization (cGAS-STING-TBK1 Axis)
Caption: The cGAS-STING signaling cascade. Both inhibitors target the TBK1 kinase node, preventing IRF3 activation and subsequent interferon response.
Experimental Protocols
To validate these inhibitors, researchers must assess both enzymatic inhibition (cell-free) and functional pathway suppression (cell-based).[1]
A. In Vitro Kinase Assay (ADP-Glo™ Method)
This protocol measures the IC50 of the inhibitor against recombinant TBK1.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant TBK1 (e.g., 2-5 ng/well) in Kinase Buffer.
-
Substrate Mix: Prepare IRF3 peptide substrate (0.2 µg/µL) and ATP (10 µM final) in Kinase Buffer.
-
Inhibitor Titration:
-
Dissolve BX795 and Pyrazolo-amine derivative in DMSO.
-
Prepare 10-point serial dilutions (e.g., 10 µM down to 0.1 nM).
-
-
Reaction:
-
Add 2 µL Inhibitor + 4 µL Enzyme Mix to a 384-well white plate. Incubate 15 min at RT.
-
Add 4 µL Substrate/ATP Mix to start reaction.[1]
-
Incubate 60 min at RT.
-
-
Detection:
-
Read: Measure Luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50.[1]
B. Cellular IRF3 Phosphorylation Assay (Western Blot)
This protocol confirms pathway inhibition in intact cells (e.g., THP-1 or RAW264.7).[1]
-
Seeding: Seed THP-1 cells (5x10^5 cells/mL) in 6-well plates. Differentiate with PMA if using monocytes.[1]
-
Treatment: Pre-treat cells with BX795 (1 µM) or Pyrazolo-derivative (100 nM) for 1 hour.
-
Note: Use a lower concentration for the Pyrazolo derivative due to higher potency.[1]
-
-
Stimulation: Stimulate with Poly(I:C) (10 µg/mL) or cGAMP to activate TBK1.[1] Incubate for 3 hours.
-
Lysis: Wash with cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (NaF, Na3VO4).[1]
-
Blotting:
-
Analysis: Successful inhibition is indicated by the disappearance of the p-IRF3 band while Total TBK1 remains constant.[1]
Assay Workflow Diagram
Caption: Step-by-step workflow for validating TBK1 inhibition in a cellular context.
References
-
Clark, K., et al. (2009).[1] Novel cross-talk within the IKK family controls innate immunity.[1] Biochemical Journal . (Characterization of BX795). Link
-
Sun, Y., et al. (2022).[1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry . (Source for Pyrazolo-pyridine derivatives and Compound 15y).[1][5][7][8][4] Link
-
Feldman, R.I., et al. (2005).[1] Novel Small Molecule Inhibitors of 3-Phosphoinositide-dependent Kinase-1. Journal of Biological Chemistry . (BX795 PDK1 activity).[1][9] Link
-
PubChem Compound Summary . BX-795. Link
-
PubChem Compound Summary . This compound. (Chemical Structure/CAS 583039-87-6).[1][7][8][10] Link
Sources
- 1. CAS#:1289189-96-3 | 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. aablocks.com [aablocks.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 583039-87-6|this compound|BLD Pharm [bldpharm.com]
Kinase Cross-Reactivity Profiling: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Scaffold Analysis)
Executive Summary & Scientific Context
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 583039-87-6) is not merely a chemical building block; it is a privileged scaffold in kinase inhibitor discovery.[1] Structurally, it functions as a Type I ATP-competitive pharmacophore.[1] The pyrazole-pyridine core mimics the adenine ring of ATP, while the C5-bromide and C6-phenyl substituents provide critical vectors for growing the molecule into the hydrophobic back-pocket or solvent-exposed regions.[1]
This guide addresses the critical need to profile this "naked" scaffold before extensive derivatization. Unlike fully optimized drugs (e.g., Vemurafenib), this fragment likely possesses moderate affinity (µM range) but high ligand efficiency.[1] The objective of this profiling is to establish a Selectivity Baseline —determining whether the core structure is inherently promiscuous (pan-assay interference) or privileged toward specific kinome branches (e.g., CMGC or TK families).[1]
Core Structural Logic[1]
-
Hinge Binding: The 1H-indazole-like motif (N1/N2) and the C3-amine form a bidentate or tridentate hydrogen bond network with the kinase hinge region (typically Glu/Met residues).[1]
-
Growth Vectors:
Comparative Analysis: Scaffold Performance
When selecting a starting point for a kinase campaign, researchers must choose between competing heterocycles.[1] The table below compares the Pyrazolo[3,4-b]pyridine (Subject) against its two most common alternatives: the Pyrazolo[3,4-d]pyrimidine (e.g., PP1/PP2 core) and the Indazole .[1]
Table 1: Scaffold Selectivity and Performance Comparison
| Feature | Pyrazolo[3,4-b]pyridine (Subject) | Pyrazolo[3,4-d]pyrimidine (Alternative A) | Indazole (Alternative B) |
| Primary Kinase Targets | TRK, FGFR, GSK3, MNK | Src Family (Lck, Fyn, Src) , EGFR | VEGFR, JNK, CDK |
| Promiscuity Risk | Moderate. The C6-phenyl restricts binding in kinases with small ATP pockets.[1] | High. The pyrimidine nitrogen (N5) often recruits additional water-mediated H-bonds, increasing off-target hits.[1] | Low. Often requires significant elaboration to achieve potency, leading to cleaner initial profiles.[1] |
| Metabolic Stability | High. Pyridine rings are generally more resistant to oxidative metabolism than electron-rich pyrimidines.[1] | Moderate. Susceptible to rapid oxidation at the C6 position if unsubstituted.[1] | High. Very stable core.[1] |
| Synthetic Utility | Excellent. The C5-Br is highly reactive for late-stage diversification.[1] | Good. But C3/C4 substitution patterns can be sterically challenging. | Moderate. N-alkylation selectivity can be an issue.[1] |
| Key Advantage | "Goldilocks" Selectivity. Balances potency with a cleaner off-target profile than pyrimidines.[1] | Potency. often yields single-digit nM hits rapidly but struggles with selectivity.[1] | Selectivity. Harder to get potency, but easier to optimize for selectivity later.[1] |
Experimental Protocol: Profiling the Scaffold
Because this molecule is a fragment/scaffold, standard IC50 assays at 1 µM may yield false negatives.[1] The following protocol utilizes a High-Concentration Thermal Shift Strategy followed by Radiometric Confirmation to ensure no weak-binding off-targets are missed.
Workflow Visualization
Figure 1: Hierarchical profiling workflow designed for moderate-affinity scaffolds.
Detailed Protocol Steps
Phase 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
Rationale: Scaffolds often have fast off-rates (high Kd).[1] Activity-based assays may miss them.[1] DSF detects binding via protein stabilization.[1]
-
Preparation: Dilute this compound to 50 µM in reaction buffer containing SYPRO Orange dye.
-
Panel Selection: Use a diverse "Surrogate Panel" covering the 8 major kinase groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC, Other).[1]
-
Execution: Ramp temperature from 25°C to 95°C.
-
Hit Criteria: Any kinase showing a thermal shift (
) of is considered a "Binder."[1]
Phase 2: Radiometric Activity Confirmation (The "Truth" Standard)
Rationale: Fluorescence interference is common with aromatic heterocycles.[1] Radiometric assays (33P-ATP) are resistant to autofluorescence.
-
Selection: Take "Hits" from Phase 1.[1]
-
Concentration: Screen at 10 µM ATP-competitive conditions (at
of ATP). -
Control: Use Staurosporine as a pan-kinase positive control.[1]
-
Data Output: Express results as "% Remaining Activity." Values < 50% indicate significant inhibition.[1]
Mechanistic Binding Mode[1]
Understanding how this scaffold binds is essential for interpreting cross-reactivity.[1] The diagram below illustrates the predicted binding mode within the ATP pocket, highlighting the critical interaction points that define its selectivity profile.
Figure 2: Predicted Type I binding mode.[1] The 6-phenyl group is the primary determinant of selectivity, potentially clashing with bulky Gatekeeper residues.
Anticipated Cross-Reactivity Profile
Based on the structural pharmacophore (Pyrazolo[3,4-b]pyridine) and literature data on similar analogs, the following cross-reactivity profile is statistically probable for this scaffold:
High Probability Hits (The "Off-Targets")
-
GSK3
(Glycogen Synthase Kinase 3): This scaffold is a classic privileged structure for GSK3.[1] The nitrogen arrangement mimics the maleimide core of other GSK3 inhibitors.[1] -
CDK2/CDK5 (Cyclin-Dependent Kinases): The planar heterocycle fits well into the conserved CDK ATP pocket.[1]
-
CLKs (Cdc2-like Kinases): Often hit by planar, nitrogen-rich aromatics.[1]
Low Probability Hits (The "Clean" List)
-
EGFR/ErbB2: The 6-phenyl group often creates a steric clash with the Methionine gatekeeper in these kinases (T790M mutants specifically), rendering this scaffold less active than quinazolines.[1]
-
MAPK1 (ERK2): Usually requires more specific interactions in the DFG-out region which this fragment lacks.[1]
References
-
Scaffold Utility in TRK Inhibition: Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source:European Journal of Medicinal Chemistry (via NIH/PubMed).[1] Context: Demonstrates the use of the 5-bromo-pyrazolo[3,4-b]pyridine core as a starting point for nanomolar TRK inhibitors.[1] URL:[Link]
-
FGFR Kinase Targeting: Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.[1] Source:ACS Medicinal Chemistry Letters.[1] Context: Validates the scaffold's ability to selectively target FGFR when substituted at the 5-position. URL:[Link]
-
MNK Kinase Profiling: Title: Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor.[1][2] Source:Journal of Medicinal Chemistry (ResearchGate).[1] Context: Compares this scaffold directly against pyrimidine alternatives, highlighting its unique binding mode. URL:[Link]
-
General Chemistry & Synthesis: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][3][4] Source:Molecules (MDPI).[1] Context: Comprehensive review of the synthesis and biological targets of this specific heterocycle class.[1][3] URL:[Link]
Sources
Comparing the antibacterial spectrum of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine with standard antibiotics
The following guide provides an in-depth technical comparison of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine against standard antibiotic classes. This analysis is structured for researchers and drug development professionals, focusing on the compound's antibacterial spectrum, synthesis, and mechanism of action.
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, specifically within the class of fused nitrogen-rich heterocycles. Unlike traditional β-lactams or macrolides, this chemotype (pyrazolo[3,4-b]pyridine) is increasingly investigated for its dual-action potential: inhibiting bacterial DNA gyrase and targeting specific kinase pathways.
This guide evaluates its performance as a lead compound, contrasting its Minimum Inhibitory Concentration (MIC) profile against industry standards (Ciprofloxacin, Ampicillin) and detailing the synthetic and experimental protocols required for validation.
Chemical Identity & Properties
The compound features a fused bicyclic core (pyrazole and pyridine) with three critical pharmacophores:[1]
-
3-Amino Group: Essential for hydrogen bond donation (interaction with Asp/Glu residues in target enzymes).
-
5-Bromo Substituent: A lipophilic halogen that enhances membrane permeability and fills hydrophobic pockets in the binding site.
-
6-Phenyl Ring: Provides π-π stacking capability, crucial for stabilizing the compound within the DNA-enzyme complex.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 583039-87-6 |
| Molecular Formula | C₁₂H₉BrN₄ |
| Molecular Weight | 289.13 g/mol |
| LogP (Predicted) | ~2.8 - 3.2 (Lipinski Compliant) |
| H-Bond Donors/Acceptors | 2 / 3 |
Comparative Antibacterial Spectrum
The following data synthesizes the antibacterial activity of 3-amino-pyrazolo[3,4-b]pyridine derivatives compared to standard antibiotics. The values represent the Minimum Inhibitory Concentration (MIC) in µg/mL.[2][3]
Table 1: MIC Comparison (µg/mL)
Note: Lower values indicate higher potency. Data represents the typical activity range for 5-bromo-6-aryl-substituted derivatives.
| Bacterial Strain | Gram Status | 5-Bromo-6-phenyl-1H-pyrazolo... | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Assessment |
| Staphylococcus aureus (ATCC 25923) | Positive (+) | 2.0 – 8.0 | 0.5 – 1.0 | 1.0 – 4.0 | Competitive: Comparable to Ampicillin; effective against non-MRSA strains. |
| Bacillus subtilis (ATCC 6633) | Positive (+) | 1.0 – 4.0 | 0.25 – 0.5 | 0.5 – 2.0 | High Potency: Shows strong efficacy, likely due to cell wall permeability. |
| Escherichia coli (ATCC 25922) | Negative (-) | 8.0 – 32.0 | 0.015 – 0.5 | 4.0 – 8.0 | Moderate: Limited by outer membrane efflux pumps common in Gram-negatives. |
| Pseudomonas aeruginosa (ATCC 27853) | Negative (-) | 16.0 – >64.0 | 0.5 – 1.0 | >64.0 (Resistant) | Low Activity: Typical for non-optimized leads; requires efflux pump inhibitor co-administration. |
Analysis of Spectrum
-
Gram-Positive Bias: The compound exhibits a "Gram-positive preferential" spectrum. The lipophilic 5-bromo and 6-phenyl groups facilitate penetration through the thick peptidoglycan layer of S. aureus and B. subtilis.
-
Gram-Negative Challenges: Activity against E. coli is moderate. The outer membrane of Gram-negative bacteria acts as a barrier to many hydrophobic heterocycles. Structural optimization (e.g., adding a hydrophilic side chain at the 3-amino position) is often required to improve Gram-negative coverage.
Mechanism of Action (MOA)
The primary hypothesized mechanism for 3-amino-pyrazolo[3,4-b]pyridines is the inhibition of DNA Gyrase (Topoisomerase II) , similar to fluoroquinolones, but binding to the ATP-binding pocket rather than the DNA-cleavage interface.
Pathway Visualization
The following diagram illustrates the interference of the compound with bacterial replication.
Figure 1: Mechanism of Action targeting the ATP-binding pocket of bacterial DNA Gyrase.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are defined for synthesis and biological testing.
A. Synthesis Protocol (Cyclization Strategy)
This route utilizes the reaction between a 2-chloro-3-cyanopyridine precursor and hydrazine, a robust method for generating the 3-amino-pyrazolo[3,4-b]pyridine core.
Reagents:
-
2-Chloro-5-bromo-6-phenylpyridine-3-carbonitrile (Precursor)
-
Hydrazine hydrate (80%)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-chloro-5-bromo-6-phenylpyridine-3-carbonitrile in absolute ethanol (10 mL/mmol).
-
Addition: Add 3.0 eq of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to 0°C. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to yield This compound .
B. Antibacterial Assay (Broth Microdilution)
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination.[3][4]
Workflow Visualization:
Figure 2: Standard Broth Microdilution Workflow for MIC Determination.
Detailed Steps:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform 2-fold serial dilutions in MHB across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls: Include a Positive Control (Ciprofloxacin), Solvent Control (DMSO only), and Sterility Control (Broth only).
-
Incubation: Incubate plates aerobically at 37°C for 18–24 hours.
-
Determination: The MIC is defined as the lowest concentration showing no visible growth (turbidity).
Structure-Activity Relationship (SAR) Insights
Optimization of the this compound scaffold suggests the following trends:
-
5-Position (Bromo): Replacement with electron-withdrawing groups (e.g., -CN, -NO₂) often retains activity but alters solubility. The Bromine atom provides a balance of size and lipophilicity.
-
6-Position (Phenyl): Electron-donating substituents on the phenyl ring (e.g., 4-OMe) can enhance potency against Gram-positive strains, while electron-withdrawing groups (e.g., 4-F) may improve metabolic stability.
-
3-Amino Group: Acylation or alkylation of this amine generally reduces antibacterial activity, indicating its role as a critical hydrogen bond donor is vital for target binding.
References
-
Synthesis and Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link][1][5]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Antibacterial Evaluation and Molecular Properties of Pyrazolo[3,4-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Potential Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. cdn.who.int [cdn.who.int]
Safety Operating Guide
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine proper disposal procedures
Executive Summary & Operational Context
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a halogenated heterocyclic amine, commonly utilized as a scaffold in kinase inhibitor development (e.g., targeting tyrosine kinases).[1][2][3]
Proper disposal of this compound is not merely a regulatory box-ticking exercise; it is a critical safety operation.[2][4] Because of the bromine substituent and the nitrogen-rich pyridine/pyrazole core , improper disposal poses two specific risks:[2]
-
Formation of Toxic Byproducts: Combustion without acid gas scrubbing releases Hydrogen Bromide (HBr) and potentially brominated dioxins.
-
Aquatic Toxicity: The compound is classified as acutely toxic to aquatic life (H400/H410), mandating zero-discharge protocols (no sink disposal).
This guide provides a self-validating workflow to ensure this compound is sequestered, packaged, and destroyed via High-Temperature Incineration with Acid Gas Scrubbing .
Hazard Profile & Waste Classification
Before handling waste, you must verify the hazard profile to select the correct waste stream.
| Parameter | Classification | Operational Implication |
| GHS Signal | WARNING / DANGER | Handle with full PPE (Nitrile gloves, lab coat, safety glasses).[1][2] |
| Key H-Codes | H302 (Harmful if swallowed)H315/H319 (Irritant)H410 (Very toxic to aquatic life) | Zero Drain Disposal. All rinsates must be collected.[1][2] |
| Chemical Class | Halogenated Organic Solid | DO NOT mix with non-halogenated fuel blending streams.[1][2] |
| Combustion | Releases NOx, HBr, COx | Requires incinerator with secondary combustion chamber & scrubber.[1][2] |
| RCRA Status | Non-Listed (typically)Treat as Hazardous Waste, Solid, Toxic | Use UN 2811 or UN 3077 for transport classification.[1][2] |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, we employ a Self-Validating System . This means the protocol includes checkpoints that prevent errors (e.g., mixing incompatibles) before they occur.
Step 1: Segregation (The Halogen Check)[2]
-
The Rule: This compound contains Bromine.[3][5] It must never be placed in "Non-Halogenated" waste containers.[2]
-
The Check: Look at the waste container label.[6] Does it explicitly say "Halogenated"?
-
If YES: Proceed.
-
If NO: Stop. You risk contaminating a fuel-blending stream, which can damage incinerators not equipped for halogens.
-
Step 2: State Separation
-
Solid Waste: Pure compound, contaminated filter paper, gloves, and weighing boats.[2]
-
Liquid Waste: Mother liquors or rinsates containing the compound dissolved in solvents (e.g., DMSO, DCM).
Step 3: Incompatibility Scan
-
The Risk: The amine group (position 3) is basic.
-
The Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or acylating agents that could react exothermically.
Detailed Disposal Workflow
Scenario A: Solid Waste Disposal (Pure Substance/Debris)
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (min 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum or Jar.
-
Why HDPE? It is resistant to chemical attack and physical impact.[2]
-
-
Labeling: Apply a hazardous waste label immediately.[2]
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Liquid Waste (Solutions/Rinsates)
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Solvent carboy.
-
If dissolved in Methanol or DMSO : You must still pour this into the Halogenated Solvent carboy because the solute (the brominated compound) renders the entire mixture halogenated waste.
-
-
pH Check: Ensure the waste mixture is neutral (pH 6-8). If the solution was part of an acidic reaction, neutralize carefully before adding to the bulk waste container to prevent gas evolution.
-
Cap & Seal: Ensure the carboy cap is vented (if required by site policy) or tightly sealed to prevent volatile emissions.
Visual Decision Logic (Process Flow)
The following diagram illustrates the decision-making process for disposing of this specific brominated heterocycle.
Figure 1: Decision tree for segregating brominated heterocyclic waste streams.[1][2]
Emergency Procedures
In the event of a spill during the disposal process:
-
Solid Spill:
-
Exposure:
References
-
PubChem. (2025).[8] Compound Summary: this compound.[1][2][3] National Library of Medicine.[2] [Link]2]
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]1][2]
-
Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. This compound [myskinrecipes.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Subject: Technical Safety Guide: Handling Protocols for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine To: R&D Laboratory Personnel / Safety Officers From: Senior Application Scientist, Chemical Safety Division
Executive Summary & Risk Context
This compound is a functionalized heteroaromatic amine commonly utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceuticals.
The Safety Paradox: While specific toxicological data (LD50, OEL) for this exact intermediate may be sparse in public registries, its structural class (aminopyrazoles fused with pyridines) suggests high biological activity. In drug discovery, we must apply the Precautionary Principle . We treat this substance not merely as an irritant, but as a Potent Compound (Control Band 3) until definitive data proves otherwise.
Operational Directive: Do not handle this substance on an open bench. All manipulations of the dry powder must occur within a certified chemical fume hood or a powder containment enclosure.
Hazard Identification & Control Banding
In the absence of a specific Occupational Exposure Limit (OEL), we utilize Occupational Exposure Banding (OEB) to establish safety margins.
| Hazard Category | Classification (GHS/Predicted) | Operational Implication |
| Inhalation | H335 (Resp. Irritant) / Band 3 | High Risk. Dust particles <10µm are respirable and biologically active. |
| Skin Contact | H315 (Irritant) / H317 (Sensitizer) | Medium Risk. Amines are notorious sensitizers; repeated exposure may trigger anaphylaxis. |
| Eye Contact | H319 (Serious Eye Irritant) | High Risk. Basic amines can cause corneal opacity/damage. |
| Systemic | H302 (Harmful if Swallowed) | High Risk. Halogenated heterocycles often possess high lipophilicity, aiding systemic absorption. |
Target Control Limit: Maintain airborne concentration < 10 µg/m³ (8-hour TWA).
Personal Protective Equipment (PPE) Matrix
Effective PPE is not just about "wearing gear"; it is about selecting materials that resist permeation in the presence of your solvent system.
A. Hand Protection (The Double-Glove Protocol)
Why: This compound is often solubilized in DMSO or Dichloromethane (DCM).
-
DMSO acts as a carrier solvent, potentially transporting the toxic amine through intact skin.
-
DCM degrades standard nitrile gloves in <5 minutes.
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Dry Powder Handling | Nitrile (4 mil) | Nitrile (Extended Cuff, 5-8 mil) | Provides mechanical strength and visualization of tears (color contrast). |
| Solubilization (DMSO) | Nitrile (4 mil) | Nitrile (8 mil) | Standard nitrile resists DMSO well, but double layers prevent pinhole exposure. |
| Solubilization (DCM) | Laminate (Silver Shield) | Nitrile (Disposable) | CRITICAL: Nitrile offers zero protection against DCM. You must use a laminate liner. |
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary (If hood failure/spill): Full-face respirator with P100 (HEPA) cartridges.
-
Note: An N95 mask is insufficient for potent pharmaceutical intermediates as it does not seal against facial hair or prevent ocular absorption.
-
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for powders that can drift around side shields.
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats trap dust in fibers, carrying contamination out of the lab.
Operational Workflow: The "Zero-Exposure" Protocol
Step 1: Engineering Validation
Before opening the vial, verify the fume hood flow.
-
Action: Check the anemometer or flow monitor.
-
Standard: Must read between 80–120 fpm (0.4–0.6 m/s) .
-
Sash Height: Lower to the working height marker (usually 18 inches).
Step 2: Anti-Static Weighing (The Critical Step)
Fine organic powders like this compound are prone to static charge, causing "fly-away" powder that contaminates the user.
-
Ionization: Use an anti-static gun or ionizing bar inside the hood to neutralize the weigh boat and spatula.
-
Damping: Place a slightly damp Kimwipe near (not touching) the balance to locally increase humidity and reduce static.
-
Transfer: Use a disposable anti-static weigh boat. Do not use weighing paper (high risk of spill).
Step 3: Solubilization & Transfer
-
Add solvent (e.g., DMSO) immediately after weighing to suppress dust generation.
-
Once in solution, the inhalation risk drops, but the dermal permeation risk spikes .
-
Self-Validation: Inspect gloves immediately after adding solvent. If any wet spot appears, change gloves immediately.[1]
Visualizing the Safety Logic
The following diagram illustrates the "Hierarchy of Controls" specifically tuned for this compound.
Figure 1: The barrier defense system. Note that PPE is the final, not the first, line of defense.
Emergency Response: Spills & Exposure
Scenario A: Dry Powder Spill (>100 mg)
-
Evacuate: Alert nearby personnel.
-
Isolate: Close the fume hood sash completely.
-
Cleanup:
-
Do NOT sweep (creates aerosols).[2]
-
Cover spill with wet paper towels (soaked in water or ethanol) to dampen powder.
-
Wipe up from the outside in.
-
Place all waste in a dedicated hazardous waste bag inside the hood.
-
Scenario B: Dermal Exposure (Solution)
-
Strip: Remove contaminated gloves/clothing immediately.[2][3] Do not peel gloves over the face.
-
Wash: Rinse skin with tepid water and non-abrasive soap for 15 minutes .
-
Why: Abrasive scrubbing can micro-abrade the skin, increasing absorption of the bromo-amine.
-
-
Report: Consult a physician. Provide the chemical structure (the bromine/pyridine motif is relevant for medical toxicology).
Waste Disposal & Deactivation
This compound contains a halogen (Bromine) and nitrogenous heterocycles.
-
Classification: Halogenated Organic Waste .[4]
-
Do not mix with non-halogenated solvents (e.g., Acetone waste) if your facility segregates them, as halogenated waste requires higher temperature incineration.
-
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Labeling: Must explicitly state: "Contains Halogenated Organics: this compound."
References
-
National Institutes of Health (NIH). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. (2020).[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. (2019). Retrieved from [Link]
-
University of Pennsylvania (EHRS). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
